FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid
Description
BenchChem offers high-quality FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c25-22(26)13-15(12-16-6-5-11-28-16)24-23(27)29-14-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-11,15,21H,12-14H2,(H,24,27)(H,25,26)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYJEKXVMOCXPC-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=CO4)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601156907 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270263-07-5 | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270263-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-furanbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601156907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid: Technical Guide & Application Protocol
Executive Summary
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is a specialized
This guide provides a rigorous technical analysis of the molecule’s physicochemical properties, a validated synthetic route via Arndt-Eistert homologation, and critical protocols for its integration into Solid Phase Peptide Synthesis (SPPS), specifically addressing the acid-sensitivity of the furan moiety.
Part 1: Structural Analysis & Physicochemical Properties
Chemical Identity
The molecule is a
| Property | Specification |
| IUPAC Name | (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(furan-2-yl)butanoic acid |
| Common Name | Fmoc- |
| Molecular Formula | |
| Molecular Weight | ~391.42 g/mol |
| Chirality | (S)-enantiomer (derived from L-furylalanine) |
| Protecting Group | Fmoc (Base-labile) |
| Side Chain | 2-Furylmethyl (Electron-rich heteroaromatic) |
Electronic & Steric Considerations
-
Furan Moiety: The furan ring is an electron-rich aromatic system. Unlike the phenyl ring in phenylalanine, the furan oxygen acts as a weak hydrogen bond acceptor.
-
Acid Sensitivity: The furan ring is susceptible to acid-catalyzed ring opening or polymerization under harsh conditions, particularly in the presence of carbocations. This dictates specific scavenger protocols during SPPS cleavage (see Part 3).
-
Backbone Flexibility: The extra methylene group (
) increases rotational degrees of freedom, requiring stronger coupling reagents to overcome the entropic penalty during peptide bond formation.
Part 2: Synthetic Route (Arndt-Eistert Homologation)[2][3]
The most robust method for synthesizing Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid preserves the stereochemistry of the parent
Reaction Logic
-
Activation: The carboxylic acid of Fmoc-Furylalanine is converted to a mixed anhydride.
-
Diazotization: Reaction with diazomethane yields an
-diazoketone. -
Wolff Rearrangement: Silver-catalyzed rearrangement generates a ketene intermediate, which is trapped by water to form the
-amino acid.
Validated Protocol
-
Step 1: Dissolve Fmoc-L-Furylalanine (1.0 eq) in dry THF. Add N-methylmorpholine (1.1 eq) and cool to -15°C. Dropwise add ethyl chloroformate (1.1 eq) to form the mixed anhydride.
-
Step 2: Filter salts and treat the filtrate with excess diazomethane (generated in situ or supplied as solution) at 0°C. Stir until the diazoketone forms (yellow solution).
-
Step 3: Dissolve the diazoketone in THF/Water (9:1). Add Silver Benzoate (
, 0.1 eq) and sonicate or gently heat. Nitrogen gas evolution indicates the Wolff rearrangement. -
Purification: Acidify to pH 2, extract with Ethyl Acetate, and purify via column chromatography.
Synthesis Workflow Diagram
Figure 1: The Arndt-Eistert homologation pathway for converting
Part 3: Solid Phase Peptide Synthesis (SPPS) Integration
Integrating Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid requires modifying standard SPPS cycles to account for slower coupling kinetics and furan stability.
Coupling Protocol (The "Difficult Sequence" Approach)
-amino acids are notoriously difficult to couple due to the formation of secondary structures on the resin.-
Activator: Use HATU/HOAt instead of HBTU/HOBt. The aza-benzotriazole moiety enhances reactivity.
-
Base: DIPEA (Diisopropylethylamine), 2.0 eq relative to AA.
-
Stoichiometry: Use 3-4 equivalents of the Fmoc-
-AA. -
Reaction Time: Extend coupling time to 2–4 hours (double coupling recommended).
Deprotection
Standard conditions apply, but "piperidine aspartimide" side reactions are less common with
Cleavage & Furan Protection (CRITICAL)
The furan ring acts as a scavenger. If carbocations (e.g., from t-Butyl protecting groups on other residues) are not quenched, they will alkylate the furan ring, permanently modifying the peptide.
Recommended Cleavage Cocktail (Reagent K modified):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
EDT (1,2-Ethanedithiol): 2.5% (Or TIS if odor is an issue, though EDT is superior for furan protection).
Warning: Avoid high concentrations of silanes (TIS/TES) without water/phenol, as furan can sometimes undergo reduction or modification if the scavenger balance is off.
SPPS Decision Logic
Figure 2: SPPS workflow emphasizing the critical coupling checks and scavenger requirements for furan-containing peptides.
Part 4: Applications in Drug Design
Peptidomimetics & Foldamers
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid is primarily used to induce specific folding patterns:
-
14-Helix Formation:
-amino acids promote the formation of a 14-helix (hydrogen bond between residue and ), which is more stable than the -helix in physiological conditions. -
Proteolytic Stability: The unique backbone spacing prevents recognition by standard proteases (trypsin, chymotrypsin), significantly extending the half-life of the drug candidate.
Bioisosterism
The furan ring serves as a bioisostere for:
-
Phenylalanine: Reducing lipophilicity slightly while maintaining aromatic pi-stacking capability.
-
Histidine: Providing a hydrogen bond acceptor (oxygen) without the basicity of the imidazole nitrogen.
References
-
Arndt-Eistert Homologation Mechanism : Podlech, J., & Seebach, D. (1995).[4] "On the preparation of
-amino acids from -amino acids using the Arndt-Eistert reaction: Scope, limitations and stereoselectivity." Liebigs Annalen. Link -
Beta-Peptide Secondary Structures : Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link
-
Furan Stability in SPPS : Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6] Chemical Reviews. (Referencing scavenger protocols for electron-rich side chains). Link
-
Coupling Reagents for Difficult Sequences : Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society. Link
Sources
Technical Whitepaper: CAS 270263-07-5 (Fmoc-β-Homofurylalanine)
Sourcing, Quality Control, and Application in Peptidomimetics
Executive Summary
CAS 270263-07-5 , chemically identified as Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid (or Fmoc-L-β-homoalanine(2-furyl)), is a specialized non-proteinogenic amino acid derivative used critically in peptidomimetic drug design .[1]
Unlike standard
This guide provides a rigorous technical framework for sourcing this reagent, validating its purity, and integrating it into Solid-Phase Peptide Synthesis (SPPS) workflows.
Chemical Identity & Physicochemical Profile
| Property | Specification |
| Chemical Name | Fmoc-(S)-3-Amino-4-(2-furyl)butyric acid |
| Common Synonyms | Fmoc-L-β-HomoAla(2-furyl)-OH; (S)-3-(Fmoc-amino)-4-(furan-2-yl)butanoic acid |
| CAS Registry Number | 270263-07-5 |
| Molecular Formula | |
| Molecular Weight | 391.42 g/mol |
| MDL Number | MFCD01861091 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in DCM |
| Chirality | L-configuration (S-isomer at the |
Sourcing Landscape & Supplier Qualification
Sourcing CAS 270263-07-5 requires distinguishing between Catalog Grade (for early discovery) and GMP Grade (for clinical batches). Due to the sensitivity of the furan ring to oxidation and acid, supplier storage conditions are a critical audit point.
3.1 Tiered Supplier Strategy
-
Tier 1 (GMP/Scale-up): Suppliers with dedicated chiral chromatography capabilities and documented impurity profiles.
-
Examples:Chem-Impex International , Bachem , Iris Biotech .
-
-
Tier 2 (R&D/Screening): Reliable catalogs for gram-scale synthesis.
-
Examples:Sigma-Aldrich (MilliporeSigma) , Fluorochem , BLD Pharm .
-
3.2 Critical Audit Points for Procurement
-
Enantiomeric Purity (ee%): The vendor must guarantee >99% ee. Contamination with the (R)-isomer will lead to diastereomeric impurities in the final peptide that are often inseparable by standard preparative HPLC.
-
Fmoc Stability: Verify the absence of free amine (dibenzofulvene adducts) in the COA, which indicates improper storage or Fmoc cleavage.
-
Furan Ring Integrity: The furan moiety is electron-rich and susceptible to oxidation. Ensure the material is packaged under inert gas (Argon/Nitrogen).
Purity Specifications & Impurity Profiling
For use in SPPS, the purity of the building block directly dictates the yield and purity of the final peptide. A "98%" purity claim is insufficient without specific impurity limits.
Standard Specification Sheet
| Test Parameter | Acceptance Criteria | Rationale |
| Assay (HPLC) | Prevents accumulation of truncation sequences. | |
| Chiral Purity (Chiral HPLC) | Critical to prevent epimerization in growing chain. | |
| Identity (H-NMR / MS) | Conforms to structure | Verifies Fmoc group and Furan ring integrity. |
| Water Content (KF) | Excess water hydrolyzes coupling reagents (e.g., HATU/DIC). | |
| Free Amine Content | Indicates premature Fmoc removal. | |
| Residual Solvents | Conform to ICH Q3C | Ethyl acetate or ether entrapment can affect stoichiometry. |
Common Process Impurities
-
Fmoc-β-Alanine analogs: Resulting from incomplete furan attachment (rare).
-
Dibenzofulvene: A byproduct of Fmoc degradation.
-
Oxidized Furan species: Ring-opened derivatives formed upon exposure to air/light.
Analytical Methodologies
Protocol A: Achiral Purity Assessment (RP-HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Detection: UV at 254 nm (Fmoc absorption) and 214 nm (Amide bond).
-
Note: The furan ring absorbs near 210-220 nm; ensure specific detection at 254 nm for the Fmoc group to quantify main peak accurately.
Protocol B: Chiral Purity (Chiral HPLC)
-
Column: Chiralpak AD-H or IA (Amylose-based).
-
Mobile Phase: Hexane : Isopropanol (80:20) with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Rationale: Separation of the (S)-enantiomer from the (R)-antipode is mandatory before committing the reagent to synthesis.
Experimental Workflow & Visualization
Diagram 1: QC & Handling Workflow
This diagram outlines the decision logic from receipt of CAS 270263-07-5 to its release for synthesis.
Caption: Quality Control decision tree for validating Fmoc-β-Homofurylalanine prior to synthesis.
Diagram 2: SPPS Integration Logic
The incorporation of
Caption: Modified SPPS cycle for Beta-amino acids, emphasizing double coupling and stronger activation (HATU/HOAt).
Handling & Stability
-
Storage: Store at +2°C to +8°C . Long-term storage at -20°C is recommended for bulk powder to prevent hydrolysis.
-
Light Sensitivity: The furan ring is photosensitive. Store in amber vials or foil-wrapped containers.
-
Acid Sensitivity: While the Fmoc group is base-labile, the furan ring can polymerize under strongly acidic conditions if scavengers are not used during final cleavage.
-
Tip: When cleaving the final peptide from resin (using 95% TFA), add Triisopropylsilane (TIPS) and Water as scavengers to protect the furan ring from alkylation by carbocations.
-
References
-
PubChem . Compound Summary for CAS 270263-07-5. National Library of Medicine. Available at: [Link]
- Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational text on beta-amino acid synthesis).
Sources
Technical Whitepaper: Fmoc-β3-Homofurylalanine
Physicochemical Profiling, Synthesis, and Application in Peptidomimetics
Executive Summary
Fmoc-β3-homofurylalanine is a non-canonical amino acid derivative used to introduce specific conformational constraints and proteolytic stability into peptide-based therapeutics. As a β-amino acid, it extends the peptide backbone by one methylene unit (
This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical specifications, the Arndt-Eistert homologation synthesis route, and optimized Solid-Phase Peptide Synthesis (SPPS) protocols.
Part 1: Physicochemical Specifications[1]
The following data is derived from the structural integration of the Fmoc protecting group, the β3-homo backbone extension, and the furyl side chain.
| Parameter | Specification | Notes |
| Chemical Name | Fmoc-β3-homofurylalanine | Formally: (S)-3-(9-fluorenylmethoxycarbonylamino)-4-(furan-2-yl)butanoic acid |
| Molecular Formula | Calculated based on mono-furan ring and standard Fmoc-β-backbone. | |
| Molecular Weight | 391.42 g/mol | Average mass. Monoisotopic Mass: ~391.14 g/mol . |
| Solubility | High in DMF, NMP, DMSO | Low solubility in water/ether. Dissolve in DMF for SPPS. |
| Appearance | White to off-white powder | Hygroscopic; store desiccated at -20°C. |
| Stereochemistry | (S)-configuration | Derived from L-Furylalanine via homologation with retention of configuration. |
Structural Logic
The molecule consists of three distinct functional domains:
-
N-Terminus (Fmoc): Provides base-labile protection for SPPS.
-
Backbone (β3-Homo): The amino group is bonded to the
-carbon rather than the -carbon. The side chain is also positioned on the -carbon (hence "β3"). -
Side Chain (Furan-2-yl): An aromatic heterocycle acting as a hydrogen bond acceptor, distinct from the donor/acceptor profile of Histidine.
Part 2: Synthetic Methodology (Arndt-Eistert Homologation)
The synthesis of Fmoc-β3-homofurylalanine is rarely achieved by direct alkylation. The industry standard is the Arndt-Eistert homologation of the corresponding α-amino acid (Fmoc-Furylalanine). This route guarantees the retention of stereochemistry.[1]
Mechanism of Action
-
Activation: The Fmoc-α-amino acid is converted to a mixed anhydride.[2]
-
Diazotization: Reaction with diazomethane yields an
-diazoketone.[2][3][4] -
Wolff Rearrangement: Silver(I)-catalyzed rearrangement in the presence of water converts the diazoketone into the β-amino acid.
Experimental Workflow
Note: This protocol involves Diazomethane, which is explosive and toxic. Use a dedicated blast shield and specialized glassware (Clear-Seal joints).
Figure 1: Arndt-Eistert Homologation pathway for converting α-amino acids to β-amino acids.
Critical Causality:
-
Why Ultrasound? Sonication during the Wolff rearrangement (Step 3) significantly accelerates the reaction and suppresses side-product formation compared to thermal rearrangement [1].
-
Why Mixed Anhydride? Acid chlorides can be used, but mixed anhydrides (using ethyl chloroformate) are milder and prevent Fmoc cleavage [2].
Part 3: Solid-Phase Peptide Synthesis (SPPS) Integration
Incorporating Fmoc-β3-homofurylalanine into peptides requires modified protocols. β-amino acids are sterically hindered and the resulting secondary amines (on the growing chain) are less nucleophilic.
Coupling Protocol (Optimized)
Standard DIC/HOBt coupling is often insufficient. The following high-efficiency system is recommended:
-
Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine).
-
Stoichiometry: 3:3:6 (AA : HATU : DIEA) relative to resin loading.
-
Reaction Time: Double coupling (2 x 45 min) is mandatory to prevent deletion sequences.
Self-Validating QC Step
-
Chloranil Test: Standard Kaiser test (ninhydrin) often yields false negatives with β-amino acids or secondary amines. Use the Chloranil test or TNBS test to verify coupling completion.
-
Micro-cleavage: After coupling Fmoc-β3-homofurylalanine, perform a micro-cleavage and analyze via LC-MS to confirm mass (M+H expected: Chain + 391.4 - 18).
Figure 2: Optimized SPPS cycle for sterically hindered β-amino acids.
Part 4: Applications in Structural Biology
Foldamers and Secondary Structure
Fmoc-β3-homofurylalanine is primarily used to design foldamers . Unlike α-peptides which form
-
Helix Stability: The extra methylene group adds flexibility, but the 14-helix is remarkably stable in solution.
-
Proteolytic Resistance: The lack of a standard
-peptide bond renders these sequences invisible to most endogenous proteases (trypsin, chymotrypsin), dramatically increasing plasma half-life.
Drug Design Utility
The furan ring serves as a unique probe:
-
Electronic Character: It is electron-rich but less basic than imidazole (Histidine).
-
Metabolic Fate: Furan rings can be metabolically activated by CYP450s; however, in a β-peptide backbone, this metabolic liability is often mitigated by the steric protection of the backbone.
References
-
Müller, A., Vogt, C., & Sewald, N. (1998).[2][3] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[2] Synthesis, 1998(6), 837-841. Link
-
Podlech, J., & Seebach, D. (1995).[3][5] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472. Link
-
Seebach, D., & Gardiner, J. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
Sources
- 1. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]
- 2. Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement [organic-chemistry.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides [organic-chemistry.org]
Technical Guide: Solubilization and Stability of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric Acid in DMF
Topic: Solubility of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in DMF Content Type: In-Depth Technical Guide Audience: Senior Researchers, Peptide Chemists, and Process Development Scientists[1]
Executive Summary
Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid (often abbreviated as Fmoc-β-HomoFur-OH) is a critical peptidomimetic building block used to introduce heteroaromaticity and increased proteolytic stability into peptide backbones.[1] While highly soluble in N,N-Dimethylformamide (DMF), its successful application in Solid Phase Peptide Synthesis (SPPS) requires strict adherence to solvation protocols that mitigate two primary risks: spontaneous Fmoc deprotection caused by solvent degradation and oxidative sensitivity of the furan ring.
This guide provides a validated framework for solubilizing this residue, ensuring high coupling efficiency (>99%) while preserving chiral integrity and chemical stability.
Physicochemical Profile & Solubility Dynamics[2][3]
Molecular Architecture
The solubility profile of this β-amino acid derivative is governed by the interplay between its three functional domains:
-
The Fmoc Group: Highly lipophilic, driving solubility in organic solvents like DMF and NMP.
-
The β-Amino Acid Backbone: Increases conformational flexibility compared to
-amino acids, occasionally leading to slower dissolution rates due to intermolecular hydrogen bonding in the solid state.[1] -
The Furan Moiety: An electron-rich aromatic heterocycle.[1] While it enhances solubility compared to purely aliphatic side chains (e.g., Leucine), it introduces sensitivity to acid-catalyzed polymerization and oxidation.
Solubility Data in DMF
While batch-specific variations exist, the operational solubility limits are defined below.
| Parameter | Value / Limit | Application Note |
| Max Saturation (25°C) | > 0.5 M (~200 mg/mL) | Theoretical limit; not recommended for synthesis due to viscosity.[1] |
| Standard SPPS Conc. | 0.1 M – 0.3 M | Optimal range for automated synthesizers.[1] |
| Dissolution Rate | Moderate (< 5 mins) | Requires vortexing; sonication may be needed for >0.3 M.[1] |
| Aggregation Risk | Low to Medium |
Critical Stability Factors (The "Why" Behind the Protocol)
The "DMF-Amine" Threat
DMF is not inert.[1] Upon storage, especially in the presence of moisture or light, it decomposes into dimethylamine (DMA) and formic acid.[2]
-
Mechanism:
[1] -
Impact: DMA is a secondary amine that will slowly remove the Fmoc group from your amino acid before coupling.
-
Mitigation: Use "Amine-Free" or "Sequencing Grade" DMF.[1] If the solvent smells "fishy," discard it.
Furan Ring Sensitivity
The furan ring is an electron-rich diene.[1]
-
Oxidation: Long-term exposure to air in solution can lead to ring opening or oxidation.[1]
-
Acid Sensitivity: While stable to standard TFA cleavage cocktails, high concentrations of strong acids can cause furan polymerization.
-
Protocol Adjustment: Solutions should be prepared fresh. Do not store stock solutions of this amino acid for >24 hours.
Validated Solubilization Workflow
This protocol is designed to be self-validating. If the visual check at Step 3 fails, the solvent quality or compound purity is suspect.
Reagents Required[1][5][6]
-
Solvent: DMF (Sequencing Grade, <0.01% water, amine-free).
-
Activator (Optional for solubility, required for coupling): DIC/Oxyma or HBTU/DIEA.
-
Equipment: Vortex mixer, Ultrasonic bath (35-40 kHz).
Step-by-Step Protocol
-
Calculation: Calculate the mass required for a 0.2 M solution.
-
Formula:
[1]
-
-
Weighing: Weigh the Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid into a dry polypropylene tube.
-
Solvent Addition: Add 75% of the calculated DMF volume.
-
Dispersal: Vortex vigorously for 30 seconds. The powder should break apart but may not fully dissolve.
-
Sonication (Conditional): If particles persist, sonicate for 60 seconds. Do not exceed 40°C.
-
Final Dilution: Add remaining DMF to reach target volume. Invert to mix.
-
Visual Validation: The solution must be completely clear and colorless to pale yellow. Any turbidity indicates moisture contamination or aggregation.[1]
Visualization: The Solubilization Decision Matrix
Figure 1: Decision matrix for solubilizing hydrophobic β-amino acids. Adhering to the "75% volume" rule allows for correction of concentration before final use.
Application in Solid Phase Peptide Synthesis (SPPS)[1][7][8][9][10]
Coupling Conditions
Due to the steric bulk of the furan ring and the
-
Recommended Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure.[1] This method is superior to HBTU/DIEA for preventing racemization in sensitive chiral centers.
-
Stoichiometry: 3 to 5 equivalents relative to resin loading.[1]
-
Coupling Time: Double coupling (
min) is recommended over a single long coupling to mitigate potential instability of the activated ester.[1]
Degradation Pathways
Understanding failure modes is essential for troubleshooting.[1] The diagram below illustrates the competition between successful solvation and degradation.
Figure 2: Stability pathways.[1] Pathway A (DMF decomposition) leads to "double hits" in synthesis, while Pathway B leads to colored impurities.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[1] Chemical Reviews, 109(6), 2455-2504. Link[1]
-
Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link[1]
-
Shelton, P.T., & Jensen, K.J. (2013). "Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis." Peptide Synthesis and Applications, Humana Press. Link
-
Albericio, F., et al. (2008). "DMF in Peptide Synthesis: A Necessary Evil?" Organic Process Research & Development, 12(6), 1117-1126. Link[1]
Sources
Difference between alpha and beta-furyl amino acids
Structural and Functional Divergence of - vs. -Furyl Amino Acids in Drug Design
Executive Summary
The incorporation of furan-based amino acids—specifically 2-furylalanine (
This guide dissects the critical differences between these two isomers. The 2-furyl isomer offers unique hydrogen-bonding capabilities and commercial availability but carries significant risks regarding acid instability and metabolic bioactivation. The 3-furyl isomer, while synthetically more demanding, often provides a superior metabolic stability profile and a distinct steric volume that can fine-tune receptor selectivity.
Part 1: Chemical Structure & Electronic Profiling
Structural Isomerism
The nomenclature derives from the attachment point of the alanine side chain to the furan ring:
-
2-Furylalanine (
-isomer): The alanine moiety is attached at the C2 position (adjacent to the oxygen). -
3-Furylalanine (
-isomer): The alanine moiety is attached at the C3 position.
Electronic Landscape
The position of the heteroatom relative to the attachment point dictates the electronic influence on the pharmacophore.
| Feature | 2-Furylalanine ( | 3-Furylalanine ( | Impact on Drug Design |
| Inductive Effect | Strong Electron Withdrawing (-I) | Moderate Electron Withdrawing (-I) | 2-Furyl lowers the pKa of neighboring amines/amides more significantly. |
| Resonance | High ( | Moderate | 2-Furyl is more susceptible to electrophilic attack at C5. |
| H-Bonding | Oxygen is sterically accessible | Oxygen is less accessible | 2-Furyl oxygen can act as a weak H-bond acceptor; 3-Furyl oxygen is often obscured by the backbone. |
| Dipole Vector | Aligned with C2-O bond | Transverse to C3-C4 bond | Alters orientation in the binding pocket relative to Phe. |
Visualization of Isomers and Numbering
The following diagram illustrates the structural difference and standard numbering scheme.
Figure 1: Structural comparison highlighting the attachment points that dictate electronic properties.
Part 2: Pharmacology & Metabolic Stability (The Critical Differentiator)
The most significant divergence between these two amino acids lies in their metabolic fate. Furan rings are notorious "structural alerts" in drug discovery due to potential bioactivation by Cytochrome P450 (specifically CYP2E1 and CYP3A4).
The Bioactivation Mechanism
Metabolic toxicity in furans is driven by the oxidation of the furan ring to a reactive cis-but-2-ene-1,4-dialdehyde (BDA) . This intermediate is a potent electrophile that covalently binds to proteins (nucleophiles) and DNA, leading to hepatotoxicity.
Alpha vs. Beta Susceptibility
-
2-Furylalanine (High Risk): The C5 position in 2-substituted furans is highly activated towards electrophilic attack. CYP450 enzymes typically epoxidize the C4-C5 bond, leading to rapid ring opening and BDA formation.
-
3-Furylalanine (Lower Risk): The 3-substitution pattern disrupts the electronic symmetry that favors C5 oxidation. While not immune, 3-furyl derivatives generally exhibit a higher barrier to enzymatic oxidation, often resulting in improved metabolic half-life (
) compared to their 2-furyl counterparts.
Figure 2: The metabolic activation pathway of furan moieties leading to toxicity.
Part 3: Synthetic Methodologies & Practical Handling
Synthesis of 3-Furylalanine (The Challenge)
While 2-furylalanine is readily available from commercial sources (often synthesized via standard aldol condensation/enzymatic resolution), 3-furylalanine requires more sophisticated approaches due to the difficulty of C3-functionalization.
Key Protocol: Asymmetric Hydrogenation
-
Starting Material: 3-furaldehyde is condensed with N-acylglycine derivatives (e.g., via Erlenmeyer azlactone synthesis) to form the dehydroamino acid.
-
Catalyst: Rhodium(I) complex with chiral phosphine ligands (e.g., Rh(COD)-DuPhos).
-
Conditions:
(3-5 bar), MeOH, RT. -
Result: High enantiomeric excess (>98% ee) of L-3-furylalanine.
Acid Stability in Peptide Synthesis (The Trap)
A critical operational difference is the acid sensitivity of the 2-furyl group during Solid Phase Peptide Synthesis (SPPS).
-
The Problem: During TFA cleavage (removal of Boc/trityl groups or resin cleavage), the electron-rich 2-furyl ring can undergo acid-catalyzed polymerization or ring opening, turning the peptide mixture black/brown.
-
The Solution (Protocol): You must use a specific scavenger cocktail. Standard water/TIS is often insufficient.
Recommended Cleavage Cocktail for 2-Furyl Peptides:
-
Reagent K Equivalent:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
EDT (1,2-Ethanedithiol) or DODT (2.5%): Critical for protecting the furan ring.
-
Note: 3-Furylalanine is generally more robust to acidic conditions but should still be treated with care.
Part 4: Comparative Summary Table
| Parameter | 2-Furylalanine | 3-Furylalanine |
| Commercial Availability | High (Fmoc/Boc available) | Low (Often Custom Synthesis) |
| Metabolic Stability | Low (High CYP liability) | Moderate (Improved vs. 2-furyl) |
| Acid Stability (TFA) | Poor (Requires scavengers) | Moderate |
| Steric Bulk | Planar, Oxygen exposed | Planar, Oxygen tucked |
| Primary Application | Phe Bioisostere, H-bond acceptor probe | Metabolic stability optimization |
Part 5: References
-
Schulz, A., et al. (2004). "Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides." Protein & Peptide Letters. Link
-
Peterson, L. A. (2013). "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring." Chemical Research in Toxicology. Link
-
Burk, M. J., et al. (1993). "Preparation of Unnatural Amino Acids via Asymmetric Hydrogenation." Journal of the American Chemical Society. Link
-
Kirsch, P. (2004). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications (Context on electronic effects of heteroaromatics). Wiley-VCH.
-
Obach, R. S., et al. (2016). "Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes... to Improve Metabolic Stability." Drug Metabolism and Disposition. Link
Methodological & Application
Fmoc solid phase peptide synthesis protocol for beta-amino acids
Application Note: High-Fidelity Fmoc Solid Phase Synthesis of
Abstract & Introduction
-peptides—oligomers ofThis guide details an optimized Fmoc-based protocol specifically engineered for
The Chemical Basis: Why Standard Protocols Fail
To synthesize
-
Kinetic Retardation: The additional methylene group in the backbone (
) introduces rotational degrees of freedom that entropically disfavor the formation of the transition state during coupling. -
Steric Hindrance (
vs. ):-
-residues: Generally behave similarly to
-amino acids but require slightly longer coupling times. - -residues: The side chain is adjacent to the carboxyl group, creating significant steric bulk that hinders nucleophilic attack. Standard DIC/HOBt activation is often insufficient.
-
-residues: Generally behave similarly to
-
Aggregation:
-peptides are prone to early-onset on-resin aggregation due to their strong propensity to form stable secondary structures (hydrogen bond networks) even at short lengths (4-6 residues), causing "difficult sequences."
Materials & Reagents
-
Resin: Rink Amide (low loading, 0.3–0.5 mmol/g) or 2-Chlorotrityl Chloride (for C-terminal acid protection). Note: Low loading is crucial to minimize inter-chain aggregation.
-
Fmoc-
-Amino Acids: High purity (>98%). -
Coupling Reagents:
-
Primary: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole).
-
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for racemization-prone residues.
-
-
Deprotection: 20% Piperidine in DMF.[1]
-
Solvent: DMF (peptide grade); NMP (N-Methyl-2-pyrrolidone) for difficult sequences.
Experimental Protocol: Step-by-Step
Phase 1: Resin Preparation & Swelling[2]
-
Weigh resin corresponding to 0.1 mmol scale.
-
Swell in DCM for 20 minutes.
-
Wash with DMF (
min).
Phase 2: Fmoc Deprotection
Standard conditions are generally safe for
-
Reagent: 20% Piperidine in DMF (v/v).
-
Cycle:
-
Treat with deprotection solution for 3 minutes (flow wash).
-
Treat with fresh solution for 10 minutes.
-
-
Wash: DMF (
min) to remove all traces of piperidine (crucial to prevent premature Fmoc removal of the next incoming residue).
Phase 3: Activation & Coupling (The Critical Step)
This protocol uses HATU/HOAt, which provides faster kinetics than DIC/Oxyma for sterically hindered
Stoichiometry: 3 eq. Amino Acid : 3 eq.[2] HATU : 3 eq. HOAt : 6 eq. DIEA.
-
Pre-activation: Dissolve Fmoc-
-AA, HATU, and HOAt in minimal DMF. Add DIEA. Shake for 30-60 seconds (do not over-activate, or guanidinium byproducts may form). -
Coupling: Add the activated mixture to the resin.
- -residues: Shake for 60 minutes at Room Temperature.
- -residues: Shake for 2 hours or perform Double Coupling (2 x 1 hour).
-
Microwave Option: If using a microwave synthesizer, heat to 75°C for 5 minutes (except for Cys/His derivatives).
Phase 4: Monitoring (Self-Validation)
Do not proceed blindly.
-
Kaiser Test: Works for most
-amino acids (primary amines).-
Blue beads: Incomplete coupling
Recouple . -
Colorless/Yellow beads: Complete
Proceed.
-
-
Chloranil Test: Use if the N-terminus is a secondary amine (e.g., proline analogs).
-
Capping (Optional but Recommended): If Kaiser test is slightly positive after recoupling, cap with Acetic Anhydride/DIEA/DMF to terminate deletion sequences.
Phase 5: Cleavage
-
Wash resin with DCM (
). Dry under Nitrogen.[1] -
Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%
. -
React for 2-3 hours.
-
Precipitate in cold Diethyl Ether.
Visualization: The -Optimized SPPS Cycle
The following diagram illustrates the logical flow and decision points specific to
Caption: Optimized SPPS cycle for
Data Summary: Coupling Efficiency Comparison
The table below summarizes typical coupling efficiencies observed when synthesizing a difficult model
| Coupling Reagent | Activation Time | Coupling Time | Notes | ||
| DIC / HOBt | 5 min | 60 min | 85% | < 40% | Inadequate for sterically hindered |
| PyBOP / DIEA | 1 min | 60 min | 92% | 65% | Better, but risk of deletion sequences. |
| HATU / HOAt | 1 min | 60-120 min | >99% | >95% | Recommended Standard. |
| HATU (Microwave) | 0 min | 5 min (75°C) | >99% | >98% | Highest efficiency; watch for Asp/His racemization. |
Troubleshooting & Optimization (Expert Insights)
Issue: "Difficult Sequences" (Aggregation)
-
Symptom: Sudden drop in coupling efficiency after 5-6 residues; resin shrinkage.
-
Cause: Formation of stable 14-helix secondary structures on-resin.
-
Solution:
-
Solvent Switch: Replace DMF with NMP or a mixture of DMF/DMSO (80:20) to disrupt hydrogen bonding.
-
Pseudoproline Mimetics: If applicable, use dimethyloxazolidine-protected dipeptides to disrupt structure (analogous to Ser/Thr pseudoprolines in
-peptides). -
Temperature: Perform coupling at 50°C (manual) or use microwave assistance.
-
Issue: Racemization
-
Symptom: Multiple peaks in HPLC with identical Mass Spec (isomers).
-
Cause: Base-mediated proton abstraction during activation (especially with HATU).
-
Solution: Use TMP (Collidine) instead of DIEA as the base. It is weaker and sterically hindered, reducing proton abstraction while maintaining sufficient basicity for the reaction.
References
-
Seebach, D., Overhand, M., Kühnle, F. N. M., et al. (1996).[3] "
-Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[4] -
Gellman, S. H. (1998).[4] "Foldamers: A Manifesto." Accounts of Chemical Research.
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive."[5][6] Journal of the American Chemical Society.
-
Merck/Novabiochem. "Fmoc Solid Phase Peptide Synthesis: A Practical Guide." Merck Millipore Technical Library.
Sources
Synthesis of Furan-Modified Peptides for Reversible Crosslinking Applications
Introduction
The precise control of peptide and protein structure through covalent crosslinking is a powerful tool in chemical biology, drug development, and materials science. Among the various bioorthogonal ligation strategies, the Diels-Alder cycloaddition between a furan and a maleimide has emerged as a particularly attractive method. This is due to its high efficiency, selectivity, and the ability to proceed under mild, biocompatible conditions.[1][2][3] Furthermore, the thermo-reversible nature of the furan-maleimide adduct offers unique opportunities for creating dynamic and responsive biomaterials.[1][4][5]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of furan-modified peptides and their subsequent crosslinking with maleimide-functionalized molecules. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and crosslinking, and discuss key analytical techniques for characterization.
The core of this methodology lies in the incorporation of a furan-containing unnatural amino acid into a peptide sequence during solid-phase peptide synthesis (SPPS). This imparts the peptide with a "diene" functionality, ready to react with a "dienophile" partner, such as a maleimide-modified protein, peptide, or small molecule. This specific and controlled reaction allows for the creation of well-defined, covalently linked architectures with a wide range of applications.
Scientific Principles: The Furan-Maleimide Diels-Alder Reaction
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene (the furan) and a dienophile (the maleimide) to form a cyclohexene ring system, in this case, an oxanorbornene adduct.[1] This reaction is highly favorable and can proceed without the need for a catalyst, often accelerated in aqueous environments.[2][3]
A key feature of the furan-maleimide Diels-Alder reaction is its reversibility, known as the retro-Diels-Alder reaction, which can be triggered by heat.[4][5] This allows for the disassembly of the crosslinked structure, a property that can be exploited in applications such as drug delivery and self-healing materials. The reaction typically yields two diastereomeric products, the kinetically favored endo adduct and the thermodynamically more stable exo adduct.[1][5] The ratio of these isomers can be influenced by reaction conditions such as temperature.[5]
Synthesis of Furan-Modified Peptides
The incorporation of a furan moiety into a peptide is most commonly achieved by using a furan-modified amino acid building block during solid-phase peptide synthesis (SPPS). The commercially available Fmoc-protected 3-(2-furyl)alanine (Fmoc-Fua-OH) is a convenient and widely used reagent for this purpose.[6]
Workflow for Furan-Modified Peptide Synthesis
Figure 1: General workflow for the solid-phase synthesis of furan-modified peptides.
Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Furan-Modified Peptide
This protocol outlines the manual synthesis of a model furan-containing peptide using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-L-3-(2-furyl)alanine)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade[7]
-
N-methylpyrrolidone (NMP), peptide synthesis grade[7]
-
Dichloromethane (DCM), peptide synthesis grade[7]
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or Ethyl (hydroxyimino)cyanoacetate
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (if cysteine is present)
-
Water, deionized
-
Acetonitrile (ACN)
-
Diethyl ether, cold
Instrumentation:
-
Peptide synthesis vessel
-
Shaker or vortexer
-
HPLC system for purification and analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Repeat the 20% piperidine in DMF treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and an equivalent amount of OxymaPure® in DMF. Add DIC (3-5 equivalents). Pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To monitor the coupling reaction, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times).
-
-
Incorporation of Fmoc-L-3-(2-furyl)alanine: Follow the same coupling procedure as in step 3, using Fmoc-L-3-(2-furyl)alanine as the amino acid.
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail. A standard cocktail is 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains sensitive residues, the cocktail may need to be optimized.[6]
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the purified peptide by mass spectrometry.
-
Crosslinking of Furan-Modified Peptides with Maleimides
Once the furan-modified peptide has been synthesized and purified, it can be crosslinked with a maleimide-functionalized molecule. Maleimides are highly reactive towards thiols, but the Diels-Alder reaction with furans provides an alternative and highly specific conjugation strategy.[8]
Workflow for Furan-Maleimide Crosslinking
Figure 2: General workflow for the Diels-Alder crosslinking of a furan-modified peptide with a maleimide partner.
Protocol: Furan-Maleimide Diels-Alder Cycloaddition
This protocol describes a general procedure for the crosslinking of a furan-modified peptide with a maleimide-functionalized molecule in solution.
Materials:
-
Purified furan-modified peptide
-
Maleimide-functionalized molecule (e.g., maleimide-PEG, maleimide-labeled protein)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.0-7.5)
-
Organic co-solvent (e.g., DMSO or DMF), if needed for solubility
-
Quenching reagent (e.g., a thiol-containing compound like β-mercaptoethanol), optional
Instrumentation:
-
HPLC system for reaction monitoring and purification
-
Mass spectrometer
Step-by-Step Protocol:
-
Reactant Preparation:
-
Dissolve the furan-modified peptide in the reaction buffer to a known concentration.
-
Dissolve the maleimide-functionalized molecule in the reaction buffer. If solubility is an issue, a minimal amount of a compatible organic co-solvent can be used.
-
-
Reaction Setup:
-
Combine the solutions of the furan-modified peptide and the maleimide-functionalized molecule in a reaction vessel. A slight molar excess (1.1-1.5 equivalents) of one reactant can be used to drive the reaction to completion.
-
The final concentrations of the reactants will depend on the specific system and may need to be optimized. Typical starting concentrations are in the micromolar to low millimolar range.
-
-
Incubation:
-
Incubate the reaction mixture at a controlled temperature. The reaction can proceed at room temperature, but gentle heating (e.g., 37-50 °C) can accelerate the rate of cycloaddition.[9] Higher temperatures may favor the retro-Diels-Alder reaction.[5]
-
The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific furan and maleimide partners and their concentrations.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry. The disappearance of the starting materials and the appearance of the product peak(s) can be tracked.
-
-
Quenching (Optional):
-
If there is unreacted maleimide that could interfere with downstream applications, the reaction can be quenched by adding an excess of a thiol-containing compound, such as β-mercaptoethanol.[9]
-
-
Purification:
-
Purify the crosslinked product from unreacted starting materials and byproducts using an appropriate chromatographic technique, such as RP-HPLC or size-exclusion chromatography (SEC).
-
-
Characterization:
-
Confirm the identity of the purified crosslinked product by mass spectrometry. The observed mass should correspond to the sum of the masses of the furan-modified peptide and the maleimide-functionalized molecule.
-
Further structural characterization can be performed using techniques such as NMR spectroscopy, which can confirm the formation of the oxanorbornene ring.[9]
-
Characterization of Furan-Peptide Conjugates
Thorough characterization is essential to confirm the successful synthesis and crosslinking of furan-modified peptides. The following table summarizes the key analytical techniques and their expected outcomes.
| Analytical Technique | Purpose | Expected Outcome |
| RP-HPLC | Purity assessment and reaction monitoring | A single major peak for the purified peptide and conjugate. Shift in retention time upon conjugation. |
| Mass Spectrometry (ESI-MS, MALDI-TOF) | Molecular weight determination | Observed mass should match the calculated mass of the peptide and the conjugate. |
| NMR Spectroscopy (¹H, ¹³C, COSY, etc.) | Structural elucidation | Appearance of characteristic signals for the oxanorbornene protons and carbons, confirming the Diels-Alder adduct formation.[9] |
| Circular Dichroism (CD) Spectroscopy | Secondary structure analysis | To assess if the crosslinking has induced or stabilized a particular secondary structure (e.g., α-helix).[9] |
Applications in Research and Drug Development
The ability to create stable, yet potentially reversible, crosslinks in peptides and proteins opens up a wide array of applications:
-
Peptide Stapling and Macrocyclization: The intramolecular Diels-Alder reaction between a furan and a maleimide incorporated into the same peptide chain can be used to create "stapled" peptides.[9][10] This can lock the peptide into a specific bioactive conformation, leading to increased binding affinity, proteolytic stability, and cell permeability.[9][10]
-
Hydrogel Formation: Crosslinking of furan- and maleimide-modified polymers can lead to the formation of hydrogels with tunable mechanical properties.[2][11][12] The thermo-reversible nature of the crosslinks can be used to create "smart" hydrogels that respond to temperature changes.
-
Protein-Peptide and Protein-Protein Conjugation: This technology allows for the site-specific covalent linkage of peptides to proteins or the crosslinking of two proteins. This is valuable for studying protein-protein interactions, creating fusion proteins, and developing antibody-drug conjugates.[13]
-
Biomaterials and Tissue Engineering: The biocompatible nature of the furan-maleimide ligation makes it suitable for creating crosslinked biomaterials for tissue engineering and controlled drug release applications.[2][12]
-
Anticancer Drug Development: Furan-containing compounds and peptide conjugates have shown promise as anticancer agents.[14][15][16][17] The crosslinking strategy can be used to develop targeted drug delivery systems.
Conclusion
The synthesis of furan-modified peptides and their crosslinking via the Diels-Alder reaction with maleimides is a versatile and powerful strategy for the precise engineering of biomolecules. The mild reaction conditions, high specificity, and potential for reversibility make this an attractive methodology for a broad range of applications in basic research and pharmaceutical development. By following the detailed protocols and understanding the underlying scientific principles outlined in this application note, researchers can effectively utilize this technology to advance their scientific goals.
References
- Synthesis of furan modified PNA for DNA cross-linking purposes. (n.d.).
- Furan-modified peptides for crosslinking to GPCRs - Ghent University Library. (n.d.).
- Madder, A. (n.d.). Furan Photo-Oxidation Based Click Reactions: Labeling, Crosslinking and Conjugation of Peptides and Oligonucleotides under Physi. TCI Chemicals.
- Walensky, L. D., et al. (n.d.). Versatile peptide macrocyclization with Diels-Alder cycloadditions. PMC.
- Elskens, J., Manicardi, A., Costi, V., Madder, A., & Corradini, R. (2017). Synthesis and improved cross-linking properties of C5-modified furan bearing PNAs. Ghent University Academic Bibliography.
- Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Vannecke, W., et al. (n.d.). Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners. PMC.
- Versatile Peptide Macrocyclization with Diels-Alder Cycloadditions. (2025, August 6). ResearchGate.
- Diels–Alder Cycloadditions of Bio-Derived Furans with Maleimides as a Sustainable «Click» Approach towards Molecular, Macromolecular and Hybrid Systems. (2021, December 24). MDPI.
- Advances in Fmoc solid-phase peptide synthesis. (n.d.). PMC - NIH.
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials. (n.d.). RSC Publishing.
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PMC.
- A simple protocol: Maleimide labeling of peptide and other thiolated biomolecules. (2018, March 20). LifeTein.
- Furan/maleimide adduct formation through Diels-Alder reaction (two possible stereoisomers are formed). (n.d.). ResearchGate.
- Cross-Linked Hydrogels Formed through Diels-Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid). (2016, February 23). PubMed.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.).
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (n.d.).
- Diels-Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering | Shoichet Lab - University of Toronto. (2011, February 11).
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 16). PubMed.
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (2020, December 12). ResearchGate.
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. (n.d.). MDPI.
- From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation–conjugation strategy. (n.d.). Chemical Communications (RSC Publishing).
- Diels−Alder Click Cross-Linked Hyaluronic Acid Hydrogels for Tissue Engineering | Biomacromolecules. (2011, February 11). ACS Publications.
- Peptide Synthesis. (n.d.). Sigma-Aldrich.
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Cell Surface Biotinylation Using Furan Cross-Linking Chemistry. (n.d.). PubMed.
- Conjugation Protocol for Thiol Reactive (Maleimide) Dyes. (n.d.). Tocris Bioscience.
- Diels-Alder "click" crosslinked matrices within calcium alginate templated beads. (2016, March 30). Frontiers.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
Sources
- 1. mdpi.com [mdpi.com]
- 2. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dynamic Diels–Alder reactions of maleimide–furan amphiphiles and their fluorescence ON/OFF behaviours - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new materials - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. Versatile peptide macrocyclization with Diels-Alder cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cross-Linked Hydrogels Formed through Diels-Alder Coupling of Furan- and Maleimide-Modified Poly(methyl vinyl ether-alt-maleic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Diels-Alder "click" crosslinked matrices within calcium alginate templated beads [internal-frontiersin.org]
- 13. Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orientjchem.org [orientjchem.org]
- 16. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Incorporating beta-furyl amino acids into alpha-helices
Application Note: Strategic Incorporation of (2-Furyl)-L-Alanine into Alpha-Helical Scaffolds
Part 1: Executive Summary & Scientific Rationale
The Challenge:
Standard alpha-helical peptides often suffer from poor proteolytic stability and limited chemical diversity. The incorporation of (2-furyl)-L-alanine (FurAla) —a non-canonical amino acid featuring a furan moiety at the
The Nuance (Expert Insight): While FurAla is commercially available as an Fmoc-protected building block, its incorporation into alpha-helices is not "plug-and-play." The furan ring is acid-sensitive. Standard Solid-Phase Peptide Synthesis (SPPS) cleavage cocktails containing 1,2-ethanedithiol (EDT) will irreversibly degrade the furan ring into dithioacetal byproducts. This guide details a modified Fmoc-SPPS protocol specifically designed to preserve the furan integrity while ensuring robust alpha-helical formation.
Part 2: Design & Helix Propensity
Before synthesis, the placement of FurAla within the sequence is critical for maintaining alpha-helicity.
-
Helix Propensity: FurAla behaves similarly to Phenylalanine (Phe). It is an aromatic, hydrophobic residue. It stabilizes the helix when placed at positions
or relative to other aromatic or hydrophobic residues (pi-stacking interactions). -
Solvent Exposure:
-
For Cross-linking: Place FurAla on the solvent-exposed face of the helix.
-
For Packing: Place FurAla in the hydrophobic core to replace Phe/Leu.
-
-
Avoidance: Do not place FurAla adjacent to bulky beta-branched residues (Val, Ile) in the sequence if possible, as steric clash can locally distort the helix.
Part 3: Detailed Experimental Protocols
Protocol A: Fmoc-SPPS of FurAla-Peptides
Objective: Synthesize a 15-mer alpha-helical peptide containing FurAla without degrading the furan ring.
Materials:
-
Resin: Rink Amide MBHA (Low loading: 0.3–0.5 mmol/g to prevent aggregation).
-
Amino Acid: Fmoc-(2-Furyl)-L-alanine (Fmoc-FurAla-OH).
-
Coupling Reagents: DIC/Oxyma Pure (Preferred over HBTU/HATU to reduce racemization risk).
-
CRITICAL Reagents: Triisopropylsilane (TIPS), 3,6-Dioxa-1,8-octanedithiol (DODT). DO NOT USE ETHANEDITHIOL (EDT).
Step-by-Step Workflow:
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 mins.
-
Fmoc Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).
-
Coupling Cycle (Standard AA):
-
AA (4 eq), DIC (4 eq), Oxyma (4 eq) in DMF.
-
Reaction time: 45 min at RT.
-
-
Coupling Cycle (Fmoc-FurAla-OH):
-
Note: FurAla is sterically demanding but not as hindered as Aib.
-
Use DIC/Oxyma (1:1 ratio).
-
Double Coupling is recommended to ensure complete incorporation without forcing conditions (high temp) that might degrade the furan.
-
Monitoring: Use Kaiser test. If blue, recouple.
-
-
N-Terminal Capping: Acetylate (Acetic Anhydride/DIEA) if no further modification is needed. This stabilizes the helix dipole.
Protocol B: The "Furan-Safe" Cleavage (The Self-Validating Step)
This is the most common failure point. Standard cocktails destroy the molecule.
The "Golden" Cocktail:
-
Composition: 95% TFA / 2.5% TIPS / 2.5% H2O.
-
Alternative (if Met/Cys present): 94% TFA / 2.5% DODT / 2.5% H2O / 1% TIPS.
-
Forbidden: EDT (Ethanedithiol).
Procedure:
-
Wash resin with DCM (3x) and dry under Nitrogen.
-
Add Cleavage Cocktail (10 mL per 1g resin).
-
Shake gently for 2 hours at Room Temp. Do not exceed 3 hours.
-
Precipitate in cold Diethyl Ether. Centrifuge.
-
Lyophilize immediately from water/acetonitrile.
Data Validation (QC):
-
Mass Spec: Check for
Da mass shifts (indicative of dithioacetal formation if scavengers failed) or Da (oxidation). -
HPLC: FurAla peptides typically elute slightly earlier than their Phe counterparts due to the higher polarity of the furan oxygen.
Part 4: Visualization of Workflows
Figure 1: Synthesis Decision Tree
This diagram illustrates the critical decision points to avoid furan degradation.
Caption: Figure 1. Critical cleavage pathway selection. Usage of EDT leads to irreversible side-chain damage.
Figure 2: Furan-Mediated Helix Stapling (Mechanism)
Once incorporated, the furan can be activated to crosslink the helix.
Caption: Figure 2. Oxidative activation of FurAla allows covalent stapling to proximal Lysine residues.
Part 5: Characterization Data Summary
To validate the alpha-helical structure, Circular Dichroism (CD) is required.
Table 1: Expected CD Parameters for FurAla-Helices
| Parameter | Value / Observation | Interpretation |
| Minima | 208 nm & 222 nm | Characteristic double minima indicate alpha-helix. |
| Ratio | Indicates a coiled-coil or highly stable single helix. | |
| MRE | High helical content. Lower values (< -10k) imply fraying. | |
| Furan Abs | The furan ring has UV absorbance that may overlap with amide bonds; rely on 222 nm signal. |
Part 6: Troubleshooting & FAQ
Q: My peptide mass is +76 Da higher than expected. A: You likely used EDT in your cleavage cocktail. The furan ring reacted with dithioethan. This is irreversible. Resynthesize using Protocol B.
Q: The helix is unstable in water. A: FurAla is hydrophobic. If the helix is short (<10 residues), it may not fold without a stapling partner. Consider adding N-capping (Acetyl) and C-capping (Amide) to remove dipole destabilization.
Q: Can I use microwave synthesis? A: Yes, but limit the temperature to 50°C for the FurAla coupling step to prevent premature oxidation or side reactions.
References
-
Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed / Int J Pept Res Ther. URL:[Link]
-
Equipping Coiled-Coil Peptide Dimers With Furan Warheads. Source: Frontiers in Chemistry. URL:[Link]
-
Helix propensities of the amino acids measured in alanine-based peptides. Source: Protein Science (Stanford). URL:[Link]
-
Oxidations of Furan Rings in Organic Synthesis. Source: SSRN. URL:[Link]
Microwave-assisted synthesis of beta-peptides
High-Fidelity Microwave-Assisted Synthesis of -Peptides
Overcoming Aggregation and Secondary Structure Barriers in Peptidomimetic Assembly
Executive Summary
The strong tendency of
Strategic Considerations: The Microwave Advantage
2.1 The Aggregation Problem
Unlike
2.2 The Microwave Solution
Microwave irradiation provides two distinct mechanisms to overcome this:
-
Thermal Kinetics: Rapid heating to 75–90°C significantly increases the Arrhenius rate constant of the acylation reaction.
-
Dipolar Rotation: The oscillating electric field interacts directly with the dipoles of the polar solvent (DMF/NMP) and the peptide backbone. This energy transfer induces molecular rotation that disrupts the intermolecular hydrogen bond networks (aggregates), effectively "melting" the secondary structure and exposing the reactive amine.
Core Protocol: Microwave-Assisted -Peptide Assembly
3.1 Reagents & Materials
-
Resin: Rink Amide ProTide or ChemMatrix (0.2 – 0.5 mmol/g loading). Note: PEG-based resins are preferred over polystyrene to further reduce aggregation.
-
Amino Acids: Fmoc-
-amino acids (commercially available or synthesized via Arndt-Eistert homologation). -
Activator Base: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Coupling Reagent: DIC (Diisopropylcarbodiimide).
-
Deprotection Solution: 20% Piperidine in DMF + 0.1 M Oxyma Pure .
-
Expert Insight: Adding Oxyma to the deprotection cocktail suppresses aspartimide formation, a common side reaction in
-peptides containing Asp/Asn analogs.[1]
-
3.2 Experimental Conditions (Table 1)
| Parameter | Standard Condition | Sensitive Residues (Cys, His) | Rationale |
| Coupling Temp | High temp drives reaction; lower temp prevents racemization. | ||
| Coupling Time | 2 min | 10 min | Extended time compensates for lower temperature. |
| Deprotection Temp | Rapid Fmoc removal is essential to prevent base-catalyzed side reactions. | ||
| Excess Reagents | 5.0 eq | 5.0 eq | High concentration drives kinetics (Le Chatelier's principle). |
| Solvent | DMF | DMF | NMP can be used for extremely difficult sequences. |
Step-by-Step Workflow
Step 1: Resin Preparation
-
Weigh resin into the microwave reaction vessel.
-
Swell in DMF for 15 minutes at Room Temperature (RT).
-
Drain and perform initial deprotection (see Step 2).
Step 2: Microwave Deprotection Cycle
-
Reagent: 20% Piperidine + 0.1 M Oxyma in DMF.
-
Action: Add solution to resin (approx 10 mL/g resin).
-
Microwave: Ramp to
over 30 sec; Hold at for 60 sec. -
Wash: Drain and wash with DMF (
mL). -
Validation: The solution should turn clear after washing.
Step 3: Microwave Coupling Cycle
-
Activation:
-
Dissolve Fmoc-
-AA (5.0 eq) and Oxyma Pure (5.0 eq) in DMF. -
Add to resin vessel.
-
Add DIC (10.0 eq) immediately prior to irradiation.
-
-
Microwave:
-
Standard: Ramp to
(30 sec); Hold at (2 min). -
Difficult/Hindered (
-AA): Double couple at ( min).
-
-
Wash: Drain and wash with DMF (
mL).
Step 4: Cleavage & Isolation
-
Wash resin with DCM (
) to remove DMF traces. -
Cleavage Cocktail: 95% TFA, 2.5% TIS, 2.5%
. -
Incubate at RT for 2–3 hours (Microwave is NOT recommended for cleavage due to acid volatility).
-
Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Process Visualization
The following diagram illustrates the iterative MW-SPPS cycle, highlighting the critical decision points for sensitive residues.
Caption: Iterative Microwave-SPPS cycle distinguishing between standard high-energy coupling and optimized protocols for sensitive residues.
Troubleshooting & Quality Control
6.1 Self-Validating the Protocol
Because
-
Positive Result (Free Amine): Blue/Green beads. Proceed to coupling.
-
Negative Result (Blocked): Colorless beads. Proceed to deprotection.
6.2 Common Failure Modes
-
Aspartimide Formation: If mass spec shows [M-18], aspartimide has formed.
-
Fix: Ensure 0.1M Oxyma is in the deprotection solution.
-
-
Racemization: If diastereomers are observed by HPLC.
-
Fix: Switch from
DIC/Oxyma to DIC/Oxyma or use DIC/HOBt at RT for that specific residue.
-
References
-
Murray, J. K., & Gellman, S. H. (2006). Microwave-Assisted Parallel Synthesis of a 14-Helical
-Peptide Library. Journal of Combinatorial Chemistry.[2] Link -
CEM Corporation. (2020).[3] Microwave-Enhanced Synthesis of Peptides, Proteins, and Peptidomimetics.[3][4] Application Note. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal. Link
-
Collins, J. M., et al. (2014). High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. Link
Oxidative cross-linking of furan peptides to proteins
Application Note: Precision Mapping of Protein Interactions via Furan-Oxidation Cross-linking
Introduction: The "Pro-Reactive" Advantage
In the landscape of protein-protein interaction (PPI) mapping and covalent drug discovery, specificity is the ultimate currency. Traditional cross-linkers (e.g., NHS-esters, maleimides) are often constitutively reactive, leading to high background noise and non-specific labeling.
Furan-based cross-linking represents a paradigm shift. The furan moiety—typically incorporated via the non-natural amino acid 3-(2-furyl)-L-alanine (Fua) —is chemically inert under physiological conditions. It functions as a "caged" electrophile.[1] Only upon specific activation (chemical oxidation or photo-oxidation) is the furan unmasked to generate a highly reactive keto-enal (cis-2-butene-1,4-dial) intermediate. This species rapidly captures proximal nucleophiles (Lys, Cys) on the target protein, forming a zero-length covalent bond.
This guide details the mechanistic basis, experimental protocols, and analytical workflows for deploying furan technology to map ligand-receptor interfaces and trap transient interactions.
Mechanistic Basis & Chemistry[2]
The core of this technology is the oxidative transformation of the aromatic furan ring into a reactive enedione.
-
Latent State: The furan ring is stable and hydrophobic, mimicking Phenylalanine or Tyrosine.
-
Activation: Oxidation (by NBS or Singlet Oxygen) attacks the furan ring.[1]
-
Reactive Intermediate: Ring opening generates the cis-2-butene-1,4-dial (BDA), an unsaturated dicarbonyl.
-
Cross-linking: The aldehyde/ketone groups react with primary amines (Lysine) or thiols (Cysteine) via Schiff base formation, followed by cyclization to stable pyrrolin-2-one adducts.
Visualization: Chemical Mechanism
Caption: The oxidative activation pathway converting inert furan into a protein-trapping warhead.[1]
Experimental Strategy & Peptide Design
Peptide Synthesis: Incorporation of furan is achieved using Fmoc-3-(2-furyl)-L-alanine during Solid Phase Peptide Synthesis (SPPS).[2]
-
Critical Consideration: Furan is acid-sensitive.[2] During TFA cleavage, use a scavenger cocktail devoid of thiols if possible, or use specific ratios (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) to prevent acid-catalyzed degradation.
Control Design:
-
Negative Control: Wild-type peptide (Phe/Tyr instead of Fua) + Oxidant.
-
Scrambled Control: Fua-peptide with scrambled sequence (tests for binding specificity).
-
Oxidant Control: Target protein + Oxidant (no peptide) to assess intrinsic oxidation damage.
Protocol A: Chemical Activation (NBS-Mediated)
N-Bromosuccinimide (NBS) provides rapid, stoichiometric activation. This method is ideal for in vitro mapping where reaction kinetics must be tightly controlled.
Reagents:
-
Buffer: PBS pH 7.4 (Avoid buffers with primary amines like Tris).
-
NBS Stock: 1 mM in fresh water or acetonitrile (Prepare immediately before use).
-
Quench Solution: 10 mM N-Acetylcysteine (NAC) or Methionine.
Step-by-Step Workflow:
-
Equilibration: Incubate the Fua-peptide (10-50 µM) with the Target Protein (1-5 µM) in PBS for 30 minutes at room temperature (RT) to establish the binding equilibrium.
-
Activation: Add NBS to the mixture.
-
Ratio: Start with 1:1 molar ratio of NBS relative to the Fua-peptide.
-
Note: NBS is highly reactive. Do not add a large excess, as it will oxidize Methionine (Met) and Tryptophan (Trp) residues on the protein.
-
-
Incubation: Allow reaction for 15 minutes at RT.
-
Quenching: Add NAC (10-fold molar excess over NBS) to neutralize remaining oxidant.
-
Analysis: Proceed immediately to SDS-PAGE or LC-MS.
Data Summary: Optimization of NBS Ratios
| NBS : Fua-Peptide Ratio | Cross-linking Efficiency | Off-Target Oxidation (Met/Trp) | Recommendation |
| 0.5 : 1 | Low (< 10%) | Negligible | Too mild |
| 1.0 : 1 | Optimal (40-60%) | Minimal | Standard Protocol |
| 4.0 : 1 | High | High (Protein damage likely) | Avoid |
Protocol B: Photo-Activation (Singlet Oxygen)
This method utilizes a photosensitizer (Rose Bengal) and visible light.[3][4] It is "cleaner" and suitable for complex biological mixtures or cell-surface experiments, as singlet oxygen (
Reagents:
-
Photosensitizer: Rose Bengal (RB), 5 µM final concentration.
-
Light Source: Green laser (532 nm) or broad-spectrum white light lamp.
-
Buffer: PBS pH 7.4 (Oxygenated).
Step-by-Step Workflow:
-
Complex Formation: Mix Fua-peptide and Target Protein in an open vial (oxygen is required).
-
Sensitizer Addition: Add Rose Bengal to a final concentration of 1-5 µM.
-
Irradiation: Irradiate the sample for 10–30 minutes at RT.
-
Distance: Keep the lamp 10 cm from the sample to prevent heating.
-
-
Post-Reaction: No chemical quench is usually needed if the light is turned off, but NAC can be added to prevent secondary reactions.
-
Cleanup: Remove Rose Bengal via dialysis or desalting columns before MS analysis to prevent ionization suppression.
Analytical Workflow: LC-MS/MS Validation
Detecting the cross-link requires identifying the mass shift associated with the specific adduct.
Mass Shift Logic:
-
Activation: Furan (
) Enedione ( ). Mass shift: +16 Da . -
Conjugation: Enedione + Lysine (
) Pyrrolinone ( ). Mass shift: -18 Da . -
Net Mass Shift: The cross-linked peptide-protein complex will appear at:
(Note: Mass shifts can vary slightly based on hydration state; look for shifts corresponding to +14 Da or -2 Da relative to the sum of reactants).
Visualization: Analytical Pipeline
Caption: Workflow for identifying cross-linked residues via bottom-up proteomics.
Troubleshooting & Expert Insights
Problem: High Met/Trp Oxidation
-
Cause: Excess NBS or prolonged photo-oxidation.
-
Solution: Switch to photo-activation with Red Light (using Methylene Blue) which is less energetic than Green Light. Alternatively, replace Methionine residues in your protein with Norleucine (Nle) during engineering if possible.
Problem: No Cross-linking Observed
-
Cause: Distance constraint. The furan warhead is "zero-length."
-
Solution: The Fua residue must be within ~3-5 Å of a nucleophile. Perform a "Furan Scan"—synthesize peptides with Fua at different positions to map the interface topology.
Problem: Peptide Degradation during Synthesis
-
Cause: Furan acid sensitivity.[2]
-
Solution: Use "Reagent K" lacking dithioerythritol or limit TFA exposure time.
References
-
Madder, A., et al. (2015). "Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions."[5][6][7] Chemical Communications.[5]
-
Hoogendoorn, S., et al. (2016). "Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners."[8] Frontiers in Chemistry.
-
Peterson, L.A. (2013). "Covalent Modification of Cytochrome C by Reactive Metabolites of Furan." Chemical Research in Toxicology.
-
Gevaert, K., et al. (2023).[9] "Cell Surface Biotinylation Using Furan Cross-Linking Chemistry." Methods in Molecular Biology.
-
Schmidt, M.J., & Summerer, D. (2013). "A Furan-based approach for the specific cross-linking of interacting proteins."[1][2][5][6][7][8] Angewandte Chemie.
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. Collagen Cross-Linking Using Rose Bengal and Green Light to Increase Corneal Stiffness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Equipping Coiled-Coil Peptide Dimers With Furan Warheads Reveals Novel Cross-Link Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Surface Biotinylation Using Furan Cross-Linking Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Fmoc Deprotection of Furan-Containing Peptides
Executive Summary
The incorporation of furan-containing residues (e.g., 2-Furylalanine, 3-Furylalanine, or furan-functionalized linkers) into peptide backbones introduces a unique set of electronic constraints to Solid-Phase Peptide Synthesis (SPPS). While the furan ring itself exhibits reasonable stability to basic conditions, its electron-rich heteroaromatic nature significantly increases the acidity of the
Furthermore, the furan moiety acts as a diene, making it sensitive to oxidation and irreversible alkylation by carbocations during downstream cleavage. This guide provides optimized Fmoc deprotection protocols designed to suppress racemization and prevent oxidative degradation, ensuring high crude purity and biological integrity.
Mechanistic Insight: The Racemization Challenge
Standard Fmoc removal relies on the E1cB mechanism, where a secondary amine (typically piperidine) abstracts the acidic proton from the fluorenyl ring (pKa ~23). However, the electron-donating oxygen within the furan ring of 2-Furylalanine (2-Pal) stabilizes the planar enolate intermediate formed if the
The Conflict:
-
Target Reaction: Removal of Fmoc-H (fast).
-
Side Reaction: Removal of
-H (slower, but significant with strong bases or prolonged exposure). -
Consequence: Formation of D-isomers (enantiomeric impurities) which are often inseparable by standard RP-HPLC.
Diagram 1: Fmoc Removal vs. Racemization Pathway
The following diagram illustrates the competing pathways during the deprotection step.
Caption: Mechanistic bifurcation showing the standard E1cB elimination path (solid) versus the base-catalyzed enolization leading to racemization (dashed), exacerbated by the furan ring.
Reagent Quality & Preparation
Before initiating synthesis, reagent quality is non-negotiable for furan residues.
| Reagent | Specification | Criticality |
| DMF | Grade: Peptide Synthesis / Biotech Amine-free | High. Aged DMF contains dimethylamine and formic acid. Dimethylamine can prematurely deprotect Fmoc, while formic acid can protonate the furan, leading to degradation. |
| Piperidine | ReagentPlus® or equivalent (>99%) | Medium. Must be colorless. Yellowing indicates oxidation/impurities that can act as radical initiators. |
| HOBt / Oxyma | Anhydrous, crystalline | High. Used as an acidic additive to buffer the deprotection cocktail and suppress racemization. |
Experimental Protocols
Protocol A: The "Safe Standard" (Recommended)
Best for: Routine synthesis of 2-Furylalanine containing peptides.
This protocol modifies the standard piperidine solution by adding a weak acid (HOBt) to lower the effective pH just enough to discourage
Reagents:
-
0.1 M HOBt (Hydroxybenzotriazole) OR 0.1 M Oxyma Pure.
Procedure:
-
Swell: Ensure resin is fully swollen in DMF (30 mins).
-
Drain: Remove solvent.
-
Treatment 1 (Short): Add deprotection cocktail (approx. 5 mL per gram of resin).[7] Agitate for 3 minutes . Drain.
-
Note: This removes the bulk of the Fmoc and scavenges the initial dibenzofulvene.
-
-
Treatment 2 (Long): Add fresh deprotection cocktail. Agitate for 12 minutes .
-
Wash: Drain and wash immediately with DMF (5 x 1 min) to remove all traces of base.
Validation:
-
Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to verify deprotection.
-
Why Chloranil? Furan rings can sometimes give false positives in Kaiser tests due to their electron-rich nature reacting with ninhydrin under heat.
Protocol B: The "Mild/Green" Cocktail (Aggregation Prone)
Best for: Long sequences (>20 AA) or when racemization is observed in Protocol A.
Piperazine is a weaker base (pKa ~9.8) than piperidine (pKa ~11.1), significantly reducing the risk of base-catalyzed racemization. DBU is added in small quantities to drive the reaction if aggregation is present, but the lower pKa of the primary agent protects the chirality.
Reagents:
-
10% (w/v) Piperazine.
-
1% (v/v) DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvent: 90:10 NMP/Ethanol (Ethanol helps solubilize piperazine).[1]
Procedure:
-
Treatment 1: Add cocktail. Agitate for 5 minutes . Drain.
-
Treatment 2: Add cocktail. Agitate for 15 minutes . Drain.
-
Wash: Wash extensively with DMF (5x) then DCM (3x) to ensure removal of the less volatile piperazine.
Critical Adjunct: The "Anti-EDT" Cleavage Rule
While this guide focuses on Fmoc deprotection, the integrity of the furan ring is most often compromised during the final cleavage step.
WARNING: Do NOT use Ethanedithiol (EDT) in the cleavage cocktail. EDT reacts with the furan ring under acidic conditions to form bis-dithioacetals, permanently destroying the residue.
Recommended Cleavage Cocktail (Reagent K-Furan):
-
TFA: 92.5%
-
TIPS (Triisopropylsilane): 2.5% (Scavenger)
-
DODT (3,6-Dioxa-1,8-octanedithiol): 2.5% (Less aggressive than EDT)
-
Water: 2.5%
Decision Logic & Workflow
Use the following decision tree to select the appropriate protocol for your specific peptide sequence.
Caption: Operational workflow for selecting deprotection cocktails based on sequence complexity and aggregation risk.
References
-
Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Source: PubMed / Vertex AI Search Context: Establishes the sensitivity of furan to EDT and recommends alternative scavengers like DODT/TIPS. URL:[Link] (Search Term: "Stability and cleavage conditions of (2-furyl)-L-alanine")
-
Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS. Source: European Peptide Society / Wiley Context:[8] Provides the mechanistic basis for racemization in electron-rich aromatic amino acids (analogous to Furylalanine) and validates the use of HOBt/Oxyma to suppress it. URL:[Link]
-
Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Source: Green Chemistry (RSC) Context: Validates Piperazine and DBU as effective, milder alternatives to Piperidine for sensitive sequences. URL:[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. research-collection.ethz.ch [research-collection.ethz.ch]
- 4. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of protease-resistant peptidomimetics
Application Note: Synthesis & Validation of Protease-Resistant Peptidomimetics
Executive Summary
Native peptides possess high potency and selectivity but suffer from poor pharmacokinetic (PK) profiles due to rapid degradation by endogenous proteases (e.g., trypsin, chymotrypsin, pepsin). This guide details the synthesis of peptidomimetics —molecules that mimic the bioactivity of peptides while evading proteolytic cleavage.
We focus on two high-impact synthetic strategies:
-
Site-Specific N-Methylation: Steric protection of the amide bond.
-
All-Hydrocarbon Stapling: Macrocyclization to enforce
-helical structure and shield the backbone.
Strategic Design Workflow
Before synthesis, the modification strategy must be matched to the target biology. The following decision tree outlines the selection process.
Figure 1: Decision matrix for selecting the appropriate peptidomimetic strategy based on structural requirements.
Protocol A: Site-Specific N-Methylation (Fukuyama-Mitsunobu)
Rationale: Replacing the amide proton with a methyl group removes a hydrogen bond donor and introduces steric hindrance, preventing protease access. The Fukuyama-Mitsunobu reaction is the gold standard for solid-phase synthesis (SPPS) as it avoids the over-alkylation common with direct alkyl halides.
Mechanism:
-
Activation: The amine is protected/activated with a 2,4-dinitrobenzenesulfonyl (o-NBS or Nosyl) group, rendering the NH proton acidic (pKa ~10).
-
Alkylation: Mitsunobu conditions (MeOH, PPh3, DIAD) install the methyl group.
-
Deprotection: The Nosyl group is removed via thiolysis, leaving the secondary amine.[1]
Materials
-
Resin: Rink Amide or Wang resin (0.3–0.5 mmol/g loading).
-
Reagents: 2,4-Dinitrobenzenesulfonyl chloride (o-NBS-Cl), Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Methanol (anhydrous), 2-Mercaptoethanol, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
-
Solvents: DCM (Dichloromethane), DMF (Dimethylformamide), THF (Tetrahydrofuran).
Step-by-Step Procedure
Step 1: Nosyl Protection (Sulfonylation)
-
Swell resin-bound peptide (Fmoc-deprotected N-terminus) in DCM.
-
Prepare solution: o-NBS-Cl (4 eq) and Collidine (10 eq) in minimal DCM.
-
Add to resin and shake for 2 hours at room temperature (RT).
-
Wash: DCM (3x), DMF (3x), DCM (3x).
-
QC Check: Kaiser test should be negative (colorless).
-
Step 2: N-Methylation (Mitsunobu Reaction)
-
Suspend resin in anhydrous THF.
-
Add PPh3 (5 eq) and Methanol (10 eq) .
-
Slowly add DIAD (5 eq) dissolved in THF. Caution: Exothermic.
-
Shake for 1 hour at RT.
-
Wash: THF (3x), DCM (3x).[2]
-
Critical: Perform this step twice to ensure 100% conversion.
-
Step 3: Nosyl Deprotection
-
Prepare solution: DBU (5 eq) and 2-Mercaptoethanol (10 eq) in DMF.
-
Add to resin and shake for 30 minutes .
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
Proceed immediately to the next amino acid coupling.
-
Note: Coupling to N-methylated residues is difficult.[3] Use high-efficiency reagents like HATU/HOAt or PyBOP for the subsequent amino acid.
-
Protocol B: All-Hydrocarbon Peptide Stapling
Rationale: "Stapling" involves covalently linking two side chains (typically at positions i and i+4 or i+7) using olefin-bearing non-natural amino acids. This macrocyclization locks the peptide into an
Materials
-
Unnatural Amino Acids: Fmoc-R5-OH (for i, i+4) or Fmoc-S5-OH/Fmoc-R8-OH.
-
Catalyst: Grubbs Catalyst (1st Gen for simple cases, 2nd Gen for difficult/sterically hindered sequences).
-
Solvent: 1,2-Dichloroethane (DCE) (Degassed).
Step-by-Step Procedure
Step 1: Sequence Assembly
-
Synthesize the linear peptide using standard Fmoc SPPS.
-
Incorporate olefinic amino acids at the designed positions (e.g., Residue 5 and Residue 9).
-
Leave the N-terminal Fmoc group ON during the stapling reaction to prevent catalyst coordination to the N-terminus.
Step 2: Ring-Closing Metathesis (RCM)
-
Degassing (Critical): Oxygen deactivates ruthenium catalysts. Sparge DCE with Argon/Nitrogen for 15 mins.
-
Wash resin with degassed DCE (3x).
-
Dissolve Grubbs II Catalyst (20 mol%) in degassed DCE (approx. 10 mM concentration).
-
Add to resin and shake for 2 hours at RT under inert atmosphere.
-
Drain and repeat the catalyst addition step (double stapling ensures high yield).
-
Wash: DCE (3x), DCM (3x), DMF (3x).
-
Optional: If the metal catalyst remains (dark resin), wash with a solution of DMSO/THF (1:1) or a scavenger resin.
-
Step 3: Cleavage & Purification
-
Deprotect N-terminal Fmoc (20% Piperidine/DMF).
-
Cleave from resin using TFA/TIS/Water (95:2.5:2.5).[4]
-
Precipitate in cold diethyl ether and purify via RP-HPLC.
Protocol C: Quantitative Proteolytic Stability Assay
Rationale: To validate the design, the mimetic must be challenged with relevant proteases and compared to the native peptide.
Experimental Setup
-
Enzymes: Trypsin (cleaves at Lys/Arg), Chymotrypsin (cleaves at Phe/Trp/Tyr), or Human Serum (for global stability).
-
Analysis: LC-MS (Liquid Chromatography-Mass Spectrometry).[5][6][7]
Workflow
-
Stock Prep: Dissolve Peptide and Mimetic in water/DMSO (1 mM stock).
-
Incubation:
-
Mix peptide (final conc. 50 µM) with protease (e.g., Trypsin, 10 ng/µL) in Ammonium Bicarbonate buffer (pH 7.8).
-
Incubate at 37°C.
-
-
Sampling:
-
Take aliquots (20 µL) at
minutes. -
Quench immediately by adding 20 µL of 1% TFA in Acetonitrile (stops enzyme activity).
-
-
Quantification:
-
Inject onto RP-HPLC (C18 column).
-
Monitor the Area Under Curve (AUC) of the parent ion .
-
Plot
vs. Time to determine half-life ( ).
-
Data Presentation: Stability Comparison
| Compound | Modification | Fold Improvement | ||
| Native Peptide | None | 12 min | 45 min | 1.0x |
| Mimetic A | N-Me (Leu5) | 140 min | 320 min | ~11x |
| Mimetic B | Stapled ( | > 24 hours | > 24 hours | > 100x |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete N-Methylation | Steric hindrance or wet solvents. | Use anhydrous THF; Repeat Mitsunobu step; Ensure DIAD is fresh. |
| Failed Coupling after N-Me | Secondary amine is a poor nucleophile. | Use HATU or COMU with double coupling; Increase temperature to 50°C. |
| Low Yield in Stapling | Catalyst poisoning (oxidation). | Degas DCE thoroughly ; Use fresh Grubbs catalyst; Keep N-terminus Fmoc-protected. |
| Precipitation in Assay | Peptide is too hydrophobic. | Add 10-20% DMSO to the assay buffer; Ensure mimetic solubility before adding enzyme. |
References
-
Verdine, G. L., & Hilinski, G. J. (2012). Stapled Peptides for Intracellular Drug Targets.[8] Methods in Enzymology. Link
-
Kim, Y. W., Grossmann, T. N., & Verdine, G. L. (2011).[8][9] Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis. Nature Protocols. Link
-
Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Link
-
Miller, S. C., & Scanlan, T. S. (1997).[1] Site-selective N-methylation of peptides on solid support. Journal of the American Chemical Society.[2] Link
-
Biron, E., et al. (2006). Optimized selective N-methylation of peptides on solid support.[1][10] Journal of Peptide Science. Link
Sources
- 1. EP2110380A1 - Alpha-N-methylation of amino acids - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 4. biotage.com [biotage.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Synthesis of all-hydrocarbon stapled α-helical peptides by ring-closing olefin metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.dongguk.edu [pure.dongguk.edu]
- 10. semanticscholar.org [semanticscholar.org]
Bio-orthogonal labeling using furan oxidation
Application Note: Bio-Orthogonal Proximity Labeling via Singlet Oxygen-Mediated Furan Oxidation
Executive Summary
This guide details the protocol for Furan-Oxidation-Mediated Crosslinking (FOMC) , a high-precision bio-orthogonal strategy for mapping transient biomolecular interactions. Unlike constitutive crosslinkers (e.g., NHS-esters) that react indiscriminately upon mixing, furan is a pro-reactive warhead . It remains inert within biological systems until activated by a specific trigger—typically Singlet Oxygen (
This "activatable" nature grants researchers two critical advantages:
-
Temporal Control: Crosslinking occurs only when the light is switched on.
-
Zero-Distance Accuracy: The short half-life of the reactive intermediate ensures labeling only occurs within the immediate contact surface, minimizing false positives common in proximity biotinylation (e.g., BioID/TurboID).
Mechanism of Action
The core chemistry relies on the oxidation of a furan moiety (incorporated into a peptide, nucleic acid, or small molecule) into a highly reactive electrophile.[2][3][4]
The Chemical Pathway:
-
Activation: A photosensitizer (e.g., Rose Bengal, Methylene Blue) absorbs light and converts ground-state oxygen (
) to singlet oxygen ( ). -
Oxidation:
undergoes a [4+2] cycloaddition with the furan ring, forming an unstable endoperoxide.[1] -
Rearrangement: The endoperoxide rapidly rearranges (via loss of water) into a cis-2-butene-1,4-dional (enedione) or 4-oxo-enal .
-
Ligation: This electrophilic keto-enal reacts instantaneously with nucleophiles (primary amines of Lysine or exocyclic amines of DNA bases) to form a stable covalent adduct (pyrrole or similar conjugate).
Figure 1: Mechanistic pathway of furan activation.[3][4] The transition from inert furan to reactive enedione is gated by singlet oxygen.
Comparative Analysis: Furan vs. Standard Methods
| Feature | Furan Oxidation | Photo-Leucine / Diazirine | NHS-Esters |
| Reactivity | Inducible (Pro-reactive) | Inducible (UV Trigger) | Constitutive (Always on) |
| Trigger | Visible Light (Red/Green) | UV Light (365 nm) | N/A (Mixing) |
| Biocompatibility | High (Visible light is non-damaging) | Low (UV damages DNA/Proteins) | Medium (Non-specific) |
| Crosslink Range | Zero-distance (Contact) | Short radius | Surface exposed |
| Selectivity | Nucleophile specific (Lys/Cys/A/C) | Promiscuous (C-H insertion) | Lysine only |
Experimental Protocols
Protocol A: Peptide-Protein Interaction Mapping
Application: Mapping the binding interface of a peptide ligand to its receptor.
Materials:
-
Probe: Peptide ligand containing a non-natural Furan-Alanine (Fua) residue.
-
Target: Recombinant protein or cell lysate.
-
Photosensitizer (PS): Rose Bengal (10 µM stock in PBS).
-
Light Source: Green LED (approx. 520 nm) or cold white light source.
-
Quencher: Sodium Azide (NaN3) or Methionine.
Workflow:
-
Equilibration: Incubate the Furan-peptide (1-10 µM) with the Target Protein (1 µM) in PBS (pH 7.4) for 30 minutes at 4°C to allow binding equilibrium.
-
Expert Insight: Do not degas buffers. Dissolved oxygen is the reagent source for
.
-
-
PS Addition: Add Rose Bengal to a final concentration of 0.5 - 1.0 µM.
-
Note: Keep PS concentration low to prevent non-specific oxidation of the protein by free diffusing
.
-
-
Irradiation: Irradiate samples for 5–15 minutes on ice.
-
Setup: Place tubes 5-10 cm from the light source.
-
-
Quenching: Immediately add 10 mM Methionine or NaN3 to quench residual
and stop the reaction. -
Analysis: Analyze via SDS-PAGE (look for molecular weight shift) or tryptic digest + LC-MS/MS.
Protocol B: DNA Interstrand Crosslinking (ICL)
Application: Locking DNA duplexes or trapping DNA-binding proteins.
Materials:
-
Oligonucleotide: Modified oligo containing a furan-modified base (e.g., Furan-Uracil).[5]
-
Photosensitizer: Methylene Blue (MB).
-
Light Source: Red LED (approx. 660 nm).
Workflow:
-
Hybridization: Anneal the furan-modified strand with its complement (Target) in 100 mM NaCl, 10 mM phosphate buffer (pH 7.0).
-
Activation: Add Methylene Blue (2 µM final).
-
Crosslinking: Irradiate with Red light for 5–30 minutes at room temperature.
-
Verification: Run on a denaturing PAGE (Urea-PAGE). The crosslinked species will migrate significantly slower than single strands.
Figure 2: Standard operational workflow for Furan-mediated crosslinking experiments.
Critical Troubleshooting & Optimization (E-E-A-T)
As a senior scientist, I have observed common failure points in this protocol. Adhere to these rules for consistency:
-
The "Oxygen Paradox":
-
Issue: Inconsistent yields.
-
Cause: Users often degas buffers (habit from HPLC/proteomics) or seal tubes too tightly.
-
Solution: The reaction requires oxygen. Ensure buffers are air-equilibrated. Do not purge with Argon/Nitrogen.
-
-
Photosensitizer Bleaching:
-
Issue: Reaction stops prematurely.
-
Cause: High intensity light can bleach the PS.
-
Solution: Add PS in two aliquots (start and mid-reaction) if irradiation exceeds 15 minutes.
-
-
pH Sensitivity:
-
Issue: No crosslink despite oxidation.
-
Cause: The Schiff base formation (imine) between the enedione and Lysine is pH-dependent.
-
Solution: Maintain pH between 7.0 and 8.0. Acidic conditions (pH < 6) inhibit the nucleophilic attack; highly basic conditions may hydrolyze the intermediate too fast.
-
-
Control Experiments:
-
Always include a "Dark Control" (PS + Probe + Target, no light) to rule out non-specific interactions.
-
Always include a "Probe-Free Control" (PS + Target + Light) to assess background oxidation of the target protein by singlet oxygen.
-
References
-
Op de Beeck, M., & Madder, A. (2011). Unprecedented C-Selective Interstrand Cross-Linking through in Situ Oxidation of Furan-Modified Oligodeoxynucleotides.[2][5] Journal of the American Chemical Society.[7]
-
[Link]
-
-
Op de Beeck, M., & Madder, A. (2012).[7] Sequence specific DNA cross-linking triggered by visible light.[7] Journal of the American Chemical Society.[7]
-
[Link]
-
-
Carrette, L. L. G., et al. (2016). Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions.[4][8][9][10] Chemical Communications.[8]
-
[Link]
-
-
Antonatou, E., et al. (2016).[11] Singlet Oxygen-Induced Furan Oxidation for Site-Specific and Chemoselective Peptide Ligation.[3][11] Chemistry - A European Journal.[11]
-
[Link]
-
-
Hoogewijs, K., et al. (2019). Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions.[12] Methods in Molecular Biology.
-
[Link]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioorthogonal Reaction of o-Quinone with Furan-2(3H)-One for Site-Selective Tyrosine Conjugation and Construction of Bispecific Antibody Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence specific DNA cross-linking triggered by visible light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan-based (photo)oxidation reactions and their application in nucleic acid and protein targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Singlet oxygen-induced furan oxidation for site-specific and chemoselective peptide ligation [biblio.ugent.be]
- 12. Furan Cross-Linking Technology for Investigating GPCR-Ligand Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Furan-Containing Peptide Synthesis: Scavenger Cocktail Support Hub
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Cleavage Cocktails for Furan-Modified Peptides (e.g., Furylalanine)
Introduction: The Furan Paradox
Welcome to the technical support hub for furan-containing peptides. If you are here, you likely encountered a "black tar" cleavage result or a mass spectrum full of inexplicable adducts (+56, +106 Da).
The Core Problem: Furan moieties (such as those in (2-furyl)-L-alanine) present a unique chemical paradox during Solid Phase Peptide Synthesis (SPPS):
-
Electron-Rich: Like Tryptophan, the furan ring is highly electron-rich, making it a magnet for electrophilic alkylation by protecting group carbocations (tBu+, Trt+, Pbf+) generated during cleavage.
-
Acid-Labile: Unlike Tryptophan, the furan ring is an enol ether equivalent. In high concentrations of strong acid (TFA) and specific scavengers (dithiols), it is prone to protonation, ring-opening, and polymerization.
This guide provides the protocols to navigate this instability, based on the mechanistic insights of Schulz et al. and standard SPPS chemistry.
Module 1: The Chemistry of Failure
To fix the protocol, you must understand the mechanism of failure. Furan peptides fail primarily via two pathways during TFA cleavage:
-
Electrophilic Aromatic Substitution (EAS): If scavengers are insufficient, carbocations (R+) attack the furan ring.
-
Acid-Catalyzed Ring Degradation: In the presence of aggressive dithiols (like EDT) and high acid, the furan ring can open, forming bis-dithioacetals or polymerizing.
Visualization: The Furan Cleavage Battlefield
The following diagram illustrates the competition between your scavenger and your peptide's furan ring.
Figure 1: Mechanistic pathways during cleavage. Green paths represent successful scavenging; red/black paths represent side reactions.
Module 2: Optimized Scavenger Cocktails
Critical Warning: Do NOT use 1,2-Ethanedithiol (EDT) with furan peptides. EDT has been shown to promote the formation of bis-dithioacetal byproducts by attacking the protonated furan ring [1].
The "Schulz" Standard (Recommended)
For peptides containing (2-furyl)-L-alanine, the most robust cocktail balances cation quenching with ring stability.
| Component | Role | Recommended % | Why? |
| TFA | Cleavage Agent | 92.5% - 95% | Required for deprotection. |
| TIS (Triisopropylsilane) | Hydride Donor | 2.5% - 5% | The primary scavenger. Silanes are "soft" nucleophiles that trap Trt/Pbf cations without attacking the furan ring. |
| Water | Hydrolysis | 2.5% - 5% | Essential for quenching tBu cations and preventing silanyl-adducts. |
| DODT (Optional) | Thiol Scavenger | 2.5% | Use only if Met/Cys are present. DODT is less aggressive than EDT but still risky; use minimum necessary. |
Cocktail Selection Decision Tree
Figure 2: Logic flow for selecting the appropriate cleavage cocktail based on sequence composition.
Module 3: Troubleshooting & FAQs
Issue 1: Mass Spec shows +56 Da, +106 Da, or +242 Da Adducts
Diagnosis: Incomplete scavenging of tert-butyl (+56), Pbf (+242), or Trityl (+243) cations. The furan ring has undergone Electrophilic Aromatic Substitution. The Fix:
-
Increase TIS: Boost Triisopropylsilane to 5%.
-
Pre-wash: Wash the resin with DCM (Dichloromethane) immediately before cleavage to remove any residual DMF (basic DMF slows cleavage, allowing cations to linger).
-
Linker Check: If using Rink Amide, the linker itself generates a carbocation. Ensure TIS is fresh.
Issue 2: The "Black Tar" / Low Yield
Diagnosis: Polymerization of the furan ring. This usually happens if the cleavage time is too long or the mixture got too hot. The Fix:
-
Time Control: Limit cleavage to 2 hours maximum . Furan stability drops significantly after 3 hours in 95% TFA.
-
Temperature: Perform the cleavage at room temperature (20-25°C). Do not use microwave cleavage or heating blocks for furan peptides.
-
Ether Precipitation: Ensure you use ice-cold diethyl ether or MTBE. Furan polymers are often lipophilic; cold ether helps crash out the peptide while keeping polymers in solution.
Issue 3: Disulfide scrambling or Met oxidation (despite using DODT)
Diagnosis: You are trying to protect Met/Cys, but the furan limits your ability to use strong thiols. The Fix:
-
Post-Cleavage Reduction: Instead of loading the cleavage cocktail with thiols (risking the furan), perform a standard cleavage (TIS/H2O) and then reduce the peptide after purification using TCEP or DTT in a neutral buffer (pH 7).
-
Use Met(O): Synthesize with Methionine Sulfoxide [Met(O)]. It is stable to cations. Reduce it back to Met post-cleavage using NH4I/DMS (though this is harsh) or enzymatic methods.
Module 4: Step-by-Step Protocol (The "Safe" Furan Cleavage)
Objective: Cleave a 0.1 mmol scale furan-containing peptide from Rink Amide resin.
-
Preparation:
-
Cool Diethyl Ether (approx. 40 mL) in a -20°C freezer.
-
Prepare fresh cleavage cocktail: 4.75 mL TFA + 125 µL TIS + 125 µL Ultrapure Water. (Premix TIS and Water first, then add TFA to prevent exothermic spikes).
-
-
Resin Wash:
-
Wash resin 3x with DCM to remove DMF.
-
Dry resin under Nitrogen flow for 10 minutes.
-
-
Cleavage:
-
Precipitation:
-
Filter the resin into a 50 mL centrifuge tube.[3]
-
Optional: Evaporate TFA under a nitrogen stream until the volume is reduced to ~1 mL (reduces acid exposure).
-
Add the ice-cold ether (40 mL). You should see a white/off-white precipitate.
-
Centrifuge (3000 rpm, 5 min, 4°C). Decant the supernatant.
-
-
Wash:
-
Resuspend pellet in fresh cold ether, vortex, and centrifuge again (Repeat 2x).
-
Immediate Action: Dissolve the pellet in 50% Acetonitrile/Water and lyophilize immediately. Do not leave the peptide in acidic solution.
-
References
-
Schulz, A., Busmann, A., Klüver, E., Schnebel, M., & Adermann, K. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Protein & Peptide Letters, 11(6), 601–606. Link
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[1][4][5][6][7][8] Chemical Reviews, 109(6), 2455–2504. Link
-
Chan, W. C., & White, P. D. (Eds.).[1][3][9][10][11] (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. Link
Sources
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. cem.de [cem.de]
- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 10. Protein Labeling Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. research-collection.ethz.ch [research-collection.ethz.ch]
Advanced Protocol: Preserving Furan Integrity in SPPS
Executive Summary
The incorporation of furan-containing moieties (e.g., 2-Furylalanine, furan-modified linkers) into peptides is a powerful strategy for site-specific crosslinking and macrocyclization. However, the furan ring is an electron-rich heterocycle susceptible to acid-catalyzed hydrolysis and electrophilic aromatic substitution during standard TFA cleavage.
Failure to control cleavage conditions often results in three distinct failure modes:
-
Ring Opening: Hydrolysis leading to dicarbonyl species (Mass +18 Da).
-
Scavenger Adducts: Thiol-trapping of ring-opened intermediates (Mass +EDT/DODT).
-
Polymerization: Formation of insoluble "black tar" due to aldol-like condensation of ring-opened products.
This guide details the mechanistic root causes of these failures and provides self-validating protocols to ensure furan integrity.
The Mechanism of Failure
To prevent degradation, one must understand the invisible chemistry occurring in the cleavage vessel. The degradation of furan in Trifluoroacetic Acid (TFA) is not an oxidation event (like Methionine or Tryptophan) but an acid-catalyzed hydrolysis .
The Degradation Pathway
-
Protonation: The high acidity of TFA protonates the furan ring (typically at C-α or C-β), destroying aromaticity and creating a reactive cation.
-
Nucleophilic Attack: If water is present (even as a scavenger), it attacks the cation, forming a hemiacetal.
-
Ring Opening: The hemiacetal collapses, opening the ring to form reactive dicarbonyls (e.g., 4-hydroxy-2-butenal).
-
Fate: These dicarbonyls either polymerize (dark color) or react with thiols (EDT/DODT) to form stable dithioacetals.
Visualization of the Pathway
The following diagram illustrates the critical decision points where experimental conditions determine the peptide's fate.
Figure 1: Mechanistic pathway of acid-catalyzed furan degradation. Note that water is the primary trigger for the irreversible ring-opening step.
Strategic Protocols
Strategy A: The "Resin-First" Approach (Recommended)
The most effective way to avoid acid-catalyzed damage is to avoid high concentrations of acid entirely. This requires planning the synthesis on an acid-labile resin.
Applicability: Peptides requiring C-terminal acids; sequences without Arg(Pbf) or where side-chain protection can be kept.
| Parameter | Specification | Reasoning |
| Resin | 2-Chlorotrityl Chloride (2-CTC) | Cleaves at 1% TFA, leaving side chains (and furan) intact. |
| Cleavage Cocktail | 1% TFA / 5% TIS / 94% DCM | Low acidity prevents furan protonation. |
| Time | 10 x 2 minutes | Short bursts prevent acid accumulation. |
| Quenching | Pyridine/Methanol | Immediately neutralizes acid in the collection vessel. |
Protocol:
-
Wash resin with DCM (3x).[1]
-
Filter directly into a flask containing 10% Pyridine in MeOH.
-
Repeat 10 times.
-
Concentrate and purify.
Strategy B: The "Cocktail Optimization" Approach
If you must use Wang resin or Rink Amide (requiring 95% TFA for cleavage), you cannot use standard Reagent K. You must minimize water and avoid thiols if possible.
Applicability: Peptides requiring C-terminal amides or full global deprotection.
Optimized Furan Cocktail:
Critical Adjustments:
-
Exclude EDT/DODT: Thiols will react with any ring-opened species to form stable adducts, complicating purification.
-
Minimize Water: Water is the nucleophile that opens the ring. Keep it at the minimum required to scavenge t-butyl cations (2.5%).
-
Cold Cleavage: Pre-chill the cocktail to 0°C before adding to the resin. Perform the reaction at 4°C if possible to slow the kinetics of ring opening.
-
Aromatic Capping (Pro-Tip): If sequence design permits, flanking the furan residue with aromatic amino acids (Phe, Tyr) has been shown to stabilize the furan ring via π-stacking interactions [1].
Troubleshooting & FAQs
Q1: My crude peptide looks like "black tar" and won't dissolve. What happened?
Diagnosis: Polymerization. Explanation: The furan ring opened to form a reactive aldehyde/dicarbonyl, which then underwent aldol condensation with other peptide molecules. Fix:
-
Reduce cleavage time significantly (e.g., check at 30 mins, 60 mins).
-
Switch to Strategy A (2-CTC resin) to avoid high TFA exposure.
-
Ensure the peptide was not left in TFA longer than necessary.
Q2: I see a mass shift of +18 Da. Is this oxidation?
Diagnosis: Hydrolysis (Ring Opening).[4] Explanation: This is likely not oxidation (which would be +16 Da). A +18 Da shift indicates the addition of water (H2O) across the furan double bond, leading to the ring-opened dicarbonyl form. Fix: Reduce the water content in your cleavage cocktail from 5% to 2.5% or 1%. Increase the volume of bulky scavengers (TIPS) to compensate for cation scavenging.
Q3: I see large mass additions (+92 Da or +180 Da).
Diagnosis: Scavenger Adducts. Explanation: You likely used EDT (Ethanedithiol) or DODT. Once the furan ring opens, the resulting aldehyde is an electrophile that eagerly reacts with thiols to form dithioacetals. Fix: Remove thiols from your cocktail. Use TIPS as your primary scavenger.
Q4: Can I use Reagent K?
Answer: No. Reagent K contains Thioanisole, Water (5%), and EDT (2.5%).[1][5]
-
Water (5%): Too high; promotes hydrolysis.
-
EDT: Traps the hydrolyzed product.
-
Thioanisole: While a scavenger, some reports suggest it can facilitate cation transfer in specific sensitive heterocycles. Recommendation: Use TFA/TIPS/H2O (95:2.5:2.5) .
Decision Logic for Experimental Design
Use this flow to select the correct protocol before starting your synthesis.
Figure 2: Decision matrix for selecting the appropriate resin and cleavage strategy.
References
-
Hoogewijs, K., et al. (2012). Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation.[6] Organic & Biomolecular Chemistry, 10, 4813-4816. Link
-
Vartak, A., et al. (2004). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. Journal of Peptide Research, 64(6), 223-228. Link
-
Liang, X., et al. (2017). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. The Journal of Physical Chemistry A, 121(48), 9296–9305. Link
Sources
- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Beta-Homoalanine Synthesis
Status: Online
Agent: Dr. A. Vance, Senior Application Scientist
Ticket ID: BHA-YIELD-OPT-001
Subject: Root Cause Analysis for Low Yields in
Welcome to the Technical Support Center
You are likely here because your yield for
Synthesis of
This guide bypasses the textbook basics and targets the three specific failure modes we see most often in the field: The Wolff Rearrangement Stall , The Zwitterion Trap , and Enzymatic Decarboxylation .
Module 1: The Arndt-Eistert Homologation (Chemical Route)[2][3]
The Arndt-Eistert synthesis is the "gold standard" for converting N-protected
Diagnostic Workflow
Figure 1: Decision tree for diagnosing chemical synthesis failures in the Arndt-Eistert pathway.
Troubleshooting FAQs
Q: My diazoketone formation is incomplete, and I see a side product on TLC. What is it?
A: You are likely forming the
-
The Mechanism: The reaction produces HCl as a byproduct. If this HCl is not neutralized immediately, it reacts with your diazoketone to form the chloromethyl impurity (
), which is dead weight.[1] -
The Fix (Newman-Beal Modification): Do not rely solely on excess diazomethane. Add 1 equivalent of Triethylamine (TEA) to the reaction mixture before adding the diazomethane. This scavenges the HCl instantly as triethylammonium chloride, protecting your diazoketone [1].
Q: The Wolff rearrangement turns black and stalls, even with heat. Why? A: This is classic silver catalyst poisoning.
-
The Mechanism: Silver oxide (
) or Silver benzoate ( ) are heterogeneous catalysts. If they aggregate or are reduced to metallic silver ( ) too early (often due to light exposure), the catalytic cycle dies. -
The Fix:
-
Switch Catalyst: Use Silver Benzoate instead of Silver Oxide; it is generally more soluble and reliable for amino acids.
-
Sonication: Run the reaction under ultrasound (sonication) rather than reflux. This keeps the catalyst surface active and prevents aggregation.
-
Exclude Light: Wrap the flask in aluminum foil. Silver salts are photosensitive [2].
-
Module 2: Purification & Isolation (The "Hidden" Yield Killer)
If your reaction shows conversion but you recover nothing, the issue is almost certainly isolation.
Q: I extracted with Ether/EtOAc, but the organic layer is empty.
A: Free
Protocol: The "Self-Validating" Isolation System
Do not attempt to isolate the free amino acid via simple extraction. Choose one of these two paths:
| Method | Best For | Protocol Summary |
| Path A: Ion Exchange | Free Amino Acid | 1. Load aqueous crude onto Dowex 50W (H+ form) .2. Wash with water (removes non-basic impurities).3. Elute with 1M NH4OH (disrupts ionic binding).4. Lyophilize the eluent. |
| Path B: In-Situ Protection | Peptide Synthesis | 1. Do not isolate the free acid.2. Add Fmoc-OSu or Boc2O + |
Module 3: Enzymatic Synthesis (Green Route)
For those using Transaminases (ATAs) to convert
The Instability Cascade
Figure 2: The "Race Against Time" in enzymatic synthesis.[1] The intermediate must be aminated faster than it decarboxylates.
Q: I am using a Transaminase (ATA) but getting low conversion.
A:
-
The Fix: Use a One-Pot Cascade .
-
Start with the
-keto ester (stable).[4][5] -
Add a Lipase (e.g., Candida antarctica Lipase B) to hydrolyze the ester in situ.
-
Add the Transaminase simultaneously. Why this works: The lipase releases the unstable acid slowly, and the transaminase consumes it immediately, preventing decarboxylation accumulation [4].
-
Q: The reaction reaches 50% and stops. A: Transaminases are equilibrium-limited. The byproduct (usually pyruvate or acetone) inhibits the forward reaction.
-
The Fix: Use an Isopropylamine (IPA) donor system. The byproduct is acetone, which is volatile. Run the reaction in an open system (or with a nitrogen sweep) to remove acetone, driving the equilibrium to completion (Le Chatelier’s principle) [5].
Summary of Quantitative Expectations
| Method | Expected Yield | Primary Failure Mode | Critical Control Point |
| Arndt-Eistert | 60-80% | Wolff Rearrangement Stall | Use Silver Benzoate + Sonication .[1] |
| Enzymatic (ATA) | 40-90% | Substrate Decarboxylation | Use Ester substrate + Lipase cascade .[1] |
| Isolation | N/A | Product lost in water | Use Dowex Ion Exchange or In-situ Protection . |
References
-
Podlech, J., & Seebach, D. (1995).[1][3] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition. [1]
-
Kirmse, W. (2002).[1][6] 100 Years of the Wolff Rearrangement. European Journal of Organic Chemistry.[6]
-
Müller, A., Vogt, C., & Sewald, N. (1998).[1][3] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[1][3] Synthesis.
-
Mathew, S., et al. (2016).[1] Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration. Journal of Biotechnology.
-
Guo, F., & Berglund, P. (2017).[1] Transaminase biocatalysis: optimization and application. Green Chemistry.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wolff-Rearrangement [organic-chemistry.org]
- 3. Arndt-Eistert Synthesis [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Asymmetric synthesis of aromatic β-amino acids using ω-transaminase: Optimizing the lipase concentration to obtain thermodynamically unstable β-keto acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
Technical Support Center: Cleavage Protocols for Acid-Sensitive Furan Peptides
Ticket ID: Furan-SPPS-001 Status: Open Priority: High (Risk of irreversible product loss) Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division
Executive Summary & Core Directive
The Problem: Furan moieties (e.g., 2-furylalanine, furan-modified lysine) act as electron-rich aromatic systems. During standard TFA cleavage, they are highly susceptible to electrophilic aromatic substitution or acid-catalyzed ring opening.
The Critical Failure Mode: The use of 1,2-Ethanedithiol (EDT) .[1] Standard "Reagent K" contains EDT, which reacts with the furan ring under acidic conditions to form bis-dithioacetal adducts, permanently destroying the furan moiety.
The Solution: You must switch to an EDT-free cleavage system . The recommended "Gold Standard" for furan peptides is Cocktail B (TFA/Phenol/Water/TIPS) or a simplified TFA/TIPS/Water mixture.
Technical Deep Dive: The Mechanism of Failure
To troubleshoot effectively, you must understand why your current protocol might be failing.
The "Scavenger Paradox"
In standard SPPS, we add scavengers (like EDT) to trap carbocations (e.g., t-butyl cations) released from protecting groups. However, the furan ring itself is nucleophilic.
-
Protonation: The high acidity of TFA protonates the furan ring or promotes ring-opening hydrolysis.
-
Attack: If EDT is present, it attacks the activated furan/aldehyde intermediate.
-
Result: Formation of a stable dithioacetal adduct (+76 Da or +152 Da mass shift).
Visualization: Cocktail Selection Logic
The following decision tree guides you to the correct cocktail based on your peptide sequence.
Caption: Logic flow for selecting the correct cleavage cocktail. Note the explicit exclusion of EDT in all furan-compatible pathways.
Recommended Protocols
Protocol A: The "Furan-Safe" Standard (No Cys/Met)
Best for: Peptides containing Furan + standard protecting groups (Boc, tBu, Pbf, Trt).
Composition:
Procedure:
-
Pre-chill: Cool the cocktail to 0°C before adding to the resin. Furan degradation is temperature-dependent.
-
Incubation: Add to resin (10 mL per 1 g resin). Shake at room temperature for 2 hours.
-
Note: Do not exceed 3 hours. Prolonged exposure increases the risk of furan polymerization (black tar formation).
-
-
Precipitation: Filter resin and precipitate filtrate immediately into ice-cold diethyl ether .
Protocol B: Reagent B (For Trp/Tyr/Met containing sequences)
Best for: Peptides where Phenol is needed to protect Tyrosine or Tryptophan, but EDT must be avoided.
Composition:
Why this works: Phenol acts as a "soft" scavenger for Tyr/Trp without reacting aggressively with the furan ring. TIPS handles the bulk carbocations.
Troubleshooting & FAQs
Symptom: Mass Spec shows +76 Da or +152 Da shift
Diagnosis: EDT Adduct Formation. You likely used Reagent K or a cocktail containing 1,2-ethanedithiol. The +76 Da corresponds to the addition of one EDT molecule (monoadduct) or a dithioacetal formation. Fix: This is irreversible on the cleaved peptide. You must re-synthesize. Switch to Protocol A or Reagent B .
Symptom: Peptide is a black tar / Low Yield
Diagnosis: Acid-Catalyzed Polymerization. Furan rings can polymerize under highly acidic conditions if left too long or if the cleavage gets too hot. Fix:
-
Reduce Time: Cut cleavage time to 90 minutes if possible.
-
Temperature Control: Perform the first 30 minutes of cleavage at 0°C, then warm to RT.
-
Add Phenol: Use Protocol B. Phenol helps suppress polymerization.
Symptom: Incomplete Met/Cys recovery (Oxidation)
Diagnosis: Lack of Thiol Scavenger. You removed EDT to save the Furan, but now your Methionine is oxidizing to sulfoxide (+16 Da). Fix:
-
Post-Cleavage Reduction: Cleave using Protocol B (EDT-free). After purification, perform a separate reduction step (e.g., using ammonium iodide/dimethyl sulfide in low acid) to reduce Met(O) back to Met.
-
Alternative Thiol: Use DODT (3,6-dioxa-1,8-octanedithiol) instead of EDT. DODT is less aggressive toward furan but still scavenges for Met/Cys.
-
Mix: 94% TFA, 2.5% DODT, 2.5% H2O, 1% TIPS.
-
Data Summary: Scavenger Compatibility
| Scavenger | Role | Compatibility with Furan | Risk Level |
| TIPS | Trap carbocations (tBu, Trt) | High | Safe |
| Water | Trap tBu cations | High | Safe |
| Phenol | Protect Tyr/Trp | High | Safe |
| EDT | Protect Cys/Met | None | Critical Failure |
| Thioanisole | Protect Met | Moderate | Caution (Can alkylate) |
| DODT | Protect Cys/Met | Moderate/High | Safer alternative to EDT |
References
-
Fields, G. B., & Noble, R. L. (1990).[3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[3][5] International Journal of Peptide and Protein Research, 35(3), 161–214.[3] Link
-
Okada, Y., & Okajima, H. (1998).[6] Scavenging activity of furan derivatives against hydroxyl radical generated by Fenton system. Yakugaku Zasshi, 118(6), 226-30.[6] Link
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.[1][3] Biotage Blog. Link
-
Sigma-Aldrich. (2024). Fmoc Resin Cleavage and Deprotection Protocols. MilliporeSigma Technical Guides. Link
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link
Sources
- 1. biotage.com [biotage.com]
- 2. 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. peptide.com [peptide.com]
- 5. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Scavenging activity of furan derivatives against hydroxyl radical generated by Fenton system] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing aspartimide formation near beta-amino acids
Technical Support Center: Advanced Peptide Synthesis Subject: Troubleshooting Aspartimide Formation in Asp/Beta-Amino Acid Sequences Ticket ID: #SPPS-ASP-BETA-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist
Overview: The "Hidden" Failure Mode
Welcome to the Technical Support Hub. You are likely here because your LC-MS data shows mass anomalies (+67 Da, -18 Da, or +18 Da) or inexplicable peak splitting in sequences containing Aspartic Acid (Asp) adjacent to flexible residues like Glycine or beta-amino acids (e.g.,
The Core Issue:
Aspartimide formation is not a random error; it is a sequence-driven, base-catalyzed cyclization. When Asp is followed by a beta-amino acid (or Glycine), the lack of steric bulk and the specific backbone flexibility allow the nitrogen of the
- -aspartyl peptides (Desired)
- -aspartyl peptides (Isomerization)
This guide provides the diagnostic logic and chemical protocols to eliminate this pathway.
Module 1: Diagnostic Hub (Root Cause Analysis)
Before changing reagents, confirm your sequence susceptibility.
Visual 1: The Aspartimide Mechanism
This diagram illustrates the nucleophilic attack vector you must block.[1][3]
Caption: The backbone nitrogen of the residue following Asp attacks the side chain, forming a ring that opens into inseparable byproducts.[1]
FAQ: Why are Beta-Amino Acids High Risk?
Q: My Asp-Gly sequences are known to be bad, but why is Asp-
Module 2: Chemical Intervention (The "Quick Fix")
If you cannot change your building blocks (e.g., due to cost or availability), you must alter the reaction environment to suppress the nucleophilicity of the backbone amide.
Protocol A: The Acidic Modifier Cocktail
Use this for moderate-risk sequences (e.g., Asp-Ser, Asp-Thr).
The Logic: Adding a weak acid to the deprotection base buffers the solution. It leaves enough free base to remove the Fmoc group but protonates the backbone amide nitrogen, preventing it from becoming a nucleophile.
Reagents:
-
Piperidine (Reagent Grade)
-
HOBt (Hydroxybenzotriazole) - Anhydrous preferred, but wetted is acceptable if fresh.[4]
-
DMF (Dimethylformamide)
Step-by-Step:
-
Prepare Base Solution: Dissolve 0.1 M HOBt in your standard 20% Piperidine/DMF solution.
-
Calculation: For 100 mL of deprotection solution, add ~1.35 g of HOBt.
-
-
Filter: If undissolved particles remain, filter through a 0.45
m PTFE filter. -
Deploy: Use this solution for all deprotection steps, not just the Asp cycle.
-
Note: The deprotection kinetics will be slightly slower. Extend deprotection time by 25% (e.g., from 2x5min to 2x7min).
-
Alternative: Use 5% Formic Acid in the piperidine solution if HOBt is unavailable, though HOBt is generally preferred for solubility reasons.
Module 3: Structural Intervention (The "Robust Fix")
For high-risk sequences (Asp-Gly, Asp-
Decision Matrix: Selecting the Right Building Block
| Risk Level | Sequence Context | Recommended Strategy | Mechanism of Action |
| Low | Asp-Phe, Asp-Leu | Asp(OtBu) + 0.1M HOBt | Standard steric protection + Acid buffering. |
| High | Asp-Gly, Asp-Ser | Asp(OMpe) | Steric Shielding: The 3-methylpent-3-yl ester is bulkier than tBu, mechanically blocking the attack. |
| Critical | Asp- | Hmb/Dmb Backbone Protection | N-Alkylation: Places a protecting group on the attacking nitrogen, rendering it chemically inert. |
Protocol B: Backbone Protection (Hmb/Dmb)
This is the only method that guarantees near-0% aspartimide formation for critical sequences.
The Logic: The reaction requires the nitrogen of the
Workflow:
-
Identify the Attacker: In the sequence Fmoc-Asp(OtBu)-betaAla-..., the attacker is the beta-Alanine .
-
Source the Block: Purchase Fmoc-beta-Ala(Dmb)-OH or Fmoc-beta-Ala(Hmb)-OH.
-
Note: Do not buy Hmb-protected Asp. You must protect the residue after Asp (C-terminal side).
-
-
Coupling:
-
Dmb/Hmb residues are sterically hindered. Use a powerful coupling cocktail: HATU/HOAt/DIEA or DIC/Oxyma at elevated temperature (50°C).
-
Double couple the next amino acid (the Asp) onto the Hmb/Dmb residue, as the steric bulk makes the N-terminus difficult to access.
-
Module 4: Experimental Workflow Visualization
Visual 2: Troubleshooting Decision Tree
Follow this logic path to resolve your synthesis failure.
Caption: Select the mitigation strategy based on sequence risk and resource availability.
References & Further Reading
-
Behrendt, R., et al. (2015). "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS."[6] Journal of Peptide Science.
-
Context: Establishes the hierarchy of ester protection: OtBu < OMpe < OPhp/OBno.
-
-
Merrell, K., et al. (2023). "Preventing Aspartimide Rearrangements during Fmoc-based Solid Phase Peptide Synthesis." Biotage Technical Notes.
-
Context: detailed protocols on HOBt additives and Dmb backbone protection.
-
-
Mergler, M., & Dick, F. (2005).[1] "The aspartimide problem in Fmoc-based SPPS. Part I." Journal of Peptide Science.
-
Context: Foundational work on the mechanism and the use of Hmb backbone protection.
-
-
BenchChem Technical Support. (2025). "Preventing aspartimide formation when using asparagine derivatives."
-
Context: Comparative data on base selection (Piperidine vs Piperazine).[4]
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Furan Side Chain Modifications in Fmoc-Based Peptide Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding a specific challenge: the management of side reactions involving furan-containing amino acids, particularly the removal of potential Fmoc-related adducts. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your synthetic peptides.
Introduction: The Enigmatic Reactivity of Furan in SPPS
Furan-containing amino acids, such as (2-furyl)-L-alanine, are valuable building blocks for introducing unique structural motifs into peptides. However, the furan ring, an electron-rich aromatic system, can be susceptible to undesired modifications during the standard cycles of Fmoc-SPPS. While the formation of a direct adduct between the furan side chain and the dibenzofulvene (DBF) intermediate generated during Fmoc deprotection is a theoretical possibility, a more commonly observed issue is the degradation of the furan ring during the final trifluoroacetic acid (TFA)-mediated cleavage. This guide will address both the hypothetical and documented side reactions to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the theoretical basis for the formation of an "Fmoc-furan adduct"?
The term "Fmoc-furan adduct" in this context refers to the product of a reaction between the furan side chain and the dibenzofulvene (DBF) intermediate generated during the base-mediated cleavage of the Fmoc group. The proposed mechanism is a [4+2] cycloaddition, also known as a Diels-Alder reaction, where the furan ring acts as a diene and DBF acts as a dienophile.
Furan is known to participate in Diels-Alder reactions, typically with electron-deficient dienophiles.[1][2] DBF is an electrophilic species that is efficiently trapped by the secondary amine (e.g., piperidine) used for Fmoc deprotection.[3][4] While there is a lack of direct literature evidence for the DBF-furan adduct formation during standard SPPS conditions, the chemical reactivity of both species suggests it as a potential, albeit likely minor, side reaction.
Q2: What are the more commonly documented side reactions of furan-containing amino acids in SPPS?
The most significant and well-documented side reaction involving furan side chains occurs during the final TFA-mediated cleavage and deprotection step. The furan group of (2-furyl)-L-alanine-containing peptides can be partially degraded by acid.[5] The major byproduct has been identified as a bis-dithioacetal, which forms after the acidic hydrolysis of the furan ring, especially when thiol-based scavengers like ethanedithiol are present in the cleavage cocktail.[5]
Q3: How can I detect potential furan side chain modifications?
The primary methods for detecting modifications to your furan-containing peptide are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC Analysis: Unwanted side products will typically appear as new peaks in your HPLC chromatogram, often eluting close to the main product peak. A broader or misshapen main peak can also indicate the presence of co-eluting impurities.[6][7][8]
-
Mass Spectrometry Analysis: MS is crucial for identifying the nature of the modification by determining the mass of the side product.[9][10] A potential DBF adduct would result in a mass increase of +166.22 Da. The formation of a bis-dithioacetal from ethanedithiol would lead to a more complex mass change depending on the exact structure. Acidic hydrolysis of the furan ring would also result in a specific mass addition.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect that the furan side chain in your peptide has undergone modification, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for furan side chain modifications.
Step 1 & 2: Analytical Assessment and Interpretation
Before modifying your synthesis protocol, it is essential to characterize the impurity.
Protocol 1: HPLC and LC-MS Analysis of Crude Peptide
-
Sample Preparation: Dissolve a small amount of your crude peptide in a suitable solvent, such as a mixture of water and acetonitrile.[6]
-
HPLC Analysis:
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Use a standard gradient of water and acetonitrile, both containing 0.1% TFA.
-
Monitor the elution profile at 220 nm and 280 nm.[11]
-
Look for any unexpected peaks that are not present in a control sample (if available).
-
-
LC-MS Analysis:
-
Perform LC-MS analysis using a method that is compatible with your mass spectrometer. Formic acid (0.1%) is often preferred over TFA as it results in less ion suppression.[11]
-
Obtain the mass spectrum for your main peak and any significant impurity peaks.
-
-
Data Interpretation:
-
Confirm that the main peak corresponds to the expected molecular weight of your peptide.
-
Calculate the mass difference between the impurity peaks and the main peak.
-
A mass addition of +166.22 Da could indicate a dibenzofulvene adduct.
-
A mass addition corresponding to the hydrolysis of the furan ring or the addition of scavenger molecules should also be considered. For example, cleavage with TFA and ethanedithiol can lead to a bis-dithioacetal byproduct.[5]
-
-
Step 3: Prevention and Mitigation Strategies
Based on your analytical findings, you can implement targeted changes to your synthesis protocol.
If you suspect a DBF adduct (hypothetical):
The most effective strategy is to ensure that the dibenzofulvene intermediate is efficiently scavenged during Fmoc deprotection before it has an opportunity to react with the furan side chain.
Protocol 2: Optimizing Fmoc Deprotection
-
Use Fresh Deprotection Solution: Always use a freshly prepared solution of 20% piperidine in high-quality, amine-free DMF.
-
Consider Alternative Scavengers: While piperidine is the standard, other secondary amines can also be used. Pyrrolidine has been shown to be a very efficient DBF scavenger.[4] You may consider using a 20% solution of pyrrolidine in DMF for the deprotection step.
-
Increase Scavenger Concentration: For particularly sensitive sequences, increasing the concentration of piperidine to 30-50% may enhance the trapping of DBF.[3]
If you observe degradation during final cleavage (documented):
The composition of your cleavage cocktail is critical for preserving the integrity of the furan side chain.
Protocol 3: Optimized TFA Cleavage for Furan-Containing Peptides
Based on published findings, the following cleavage cocktail is recommended to minimize the degradation of the furan ring.[5]
| Component | Concentration | Purpose |
| Trifluoroacetic Acid (TFA) | 95% | Cleavage from resin and removal of acid-labile protecting groups |
| Water | 2.5% | Cation scavenger |
| Triisopropylsilane (TIPS) | 2.5% | Cation scavenger, reduces dithioacetal formation |
Procedure:
-
Swell the peptide-resin in dichloromethane (DCM) and then drain.
-
Add the cleavage cocktail (e.g., 10 mL per gram of resin) to the resin.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
It is strongly advised to avoid using ethanedithiol (EDT) in the cleavage cocktail for furan-containing peptides, as it has been shown to promote the formation of dithioacetal byproducts. [5] An alternative thiol scavenger that has been shown to be more compatible is 3,6-dioxa-1,8-octanedithiol (DODT).[5]
Visualizing the Chemical Mechanisms
Caption: Hypothetical and documented reaction pathways for furan side chains in SPPS. (Note: Placeholder images are used in the DOT script. In a real implementation, these would be replaced with actual chemical structure diagrams.)
A visual representation of the hypothetical Diels-Alder reaction between a furan side chain and dibenzofulvene would show the furan acting as a 4-electron diene and the exocyclic double bond of DBF acting as a 2-electron dienophile, leading to a bridged cyclic adduct.
The documented acidic degradation pathway would illustrate the protonation of the furan ring by TFA, followed by nucleophilic attack of water to open the ring and form a dicarbonyl intermediate. In the presence of a dithiol scavenger, this intermediate would then be converted to a stable bis-dithioacetal.
Conclusion
While the direct reaction of dibenzofulvene with furan side chains during Fmoc deprotection remains a theoretical concern without substantial literature evidence, the degradation of furan-containing peptides during TFA cleavage is a documented challenge. By employing careful analytical techniques and optimized protocols for both Fmoc deprotection and final cleavage, researchers can successfully synthesize high-purity furan-containing peptides. This guide provides a framework for understanding these potential side reactions and a practical set of tools for troubleshooting and prevention.
References
- Mtoz Biolabs. HPLC Peptide Purity Analysis Service. Mtoz Biolabs. Accessed February 15, 2026.
- Understanding HPLC Purity Testing for Research Peptides. (2025).
- HPLC Analysis Methods for Peptide Characteriz
- Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent.
- Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns.
- Thermally Induced Intramolecular Diels–Alder Reaction of Furan-Tethered Methylenecyclopropanes. (2023). Molecules.
- Catalysis of the Diels-Alder Reaction of Furan and Methyl Acryl
- Fields, G. B. (1995). Methods for Removing the Fmoc Group. Springer Protocols.
- Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. (2021). ACS Sustainable Chemistry & Engineering.
- Why does Furan participate in Diels alder reaction more readily than Pyrrole? (2015). Quora.
- A Comparative Analysis of the Reactivity of Furan, Thiophene, and Pyrrole Anilines. Benchchem.
- Furan. Wikipedia.
- Study of the Diels–Alder and retro-Diels–Alder reaction between furan derivatives and maleimide for the creation of new m
- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC.
- Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
- LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector.
- Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. Benchchem.
- Five Member Heterocycles Reactivity of Furan. (2020). YouTube.
- Heterocyclic Chemistry.
- Fragment correlation mass spectrometry enables direct characterization of di-sulfide cleavage pathways of therapeutic peptides. ChemRxiv.
- Characterization of Synthetic Peptides by Mass Spectrometry. (2024). PubMed.
- A convenient and scaleable procedure for removing the Fmoc group in solution.
- What is the reactivity order of Pyrrol, thiophene and Furon? (2025). Quora.
- Mass Spectrometry Applications in Peptide Analysis. (2024). Biovera.
- Protected Peptides: Essential Building Blocks for Research. BOC Sciences.
- Characterization of Synthetic Peptides by Mass Spectrometry. (2015). PubMed.
- Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. (1998). PubMed.
- Furan-based locked Z-vinylogous γ-amino acid stabilizing protein α-turn in water-soluble cyclic α3γ tetrapeptides. (2014). PubMed.
- Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Protecting Groups in Peptide Synthesis. (2018). PubMed.
- Mastering Protecting Groups in Peptide Synthesis. (2022). SBS Genetech.
- Advances in Fmoc solid-phase peptide synthesis. (2011). PMC.
- Protecting Groups in Peptide Synthesis.
- Amino Acid Deriv
- Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
- Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. (2025).
- New TFA-Free Cleavage and Final Deprotection in Fmoc Solid-Phase Peptide Synthesis: Dilute HCl in Fluoro Alcohol.
- Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore.
- TBAF and peptide cleavage cocktail? (2017).
Sources
- 1. quora.com [quora.com]
- 2. Furan - Wikipedia [en.wikipedia.org]
- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Peptide Purity Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. ACS Peptide Testing Labs - Professional Third-Party Peptide Analysis & Verification Services [acslabtest.com]
- 8. biovera.com.au [biovera.com.au]
- 9. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
Technical Support Center: Optimizing HATU vs. DIC for Beta-Residue Coupling
Current Status: Operational Subject: Troubleshooting & Optimization Guide for Beta-Amino Acid SPPS Ticket ID: BETA-SPPS-OPT-001 Assigned Scientist: Senior Application Specialist
Introduction: The "Beta" Bottleneck
Welcome to the technical support hub for beta-peptide synthesis. If you are here, you are likely experiencing deletion sequences , low crude purity , or slow reaction kinetics .
The Core Problem: Unlike
-
Kinetic Drag: The extra degree of freedom increases the entropic penalty for the transition state during coupling.
-
Aggregation:
-peptides often adopt stable secondary structures (e.g., 14-helices or 12-helices) on-resin, which can solvate poorly and sterically shield the N-terminus.
This guide provides a decision framework for choosing between HATU (Guanidinium/Uronium) and DIC (Carbodiimide) activation strategies, specifically tailored for these difficult residues.
Module 1: Reagent Selection Strategy
Do not default to HATU simply because it is "stronger." Use the following logic to select your coupling system.
The Decision Matrix
| Feature | HATU / HOAt / DIEA | DIC / Oxyma Pure |
| Mechanism | Fast generation of active ester via uronium salt. | In-situ generation of oxyma-ester via carbodiimide.[1] |
| Kinetics | Extremely Fast (Minutes). Best for room temp. | Slower (Hours) at RT; Fast with Microwave. |
| Side Reactions | Risk of Guanidinylation (capping) if reaction is slow. | Minimal side reactions; Urea byproduct washes out easily.[2] |
| Racemization | Low (with HOAt), but risk increases with base excess. | Lowest Risk (especially with Oxyma). |
| Cost | High ( | Low/Moderate ( |
| Best Use Case | "Rescue" couplings, sterically hindered N-termini, Room Temp. | Microwave SPPS , Routine |
Visualizing the Activation Pathway
The diagram below illustrates the mechanistic divergence that dictates your choice. Note that HATU requires a base (DIEA) which can trigger base-catalyzed side reactions if not monitored, whereas DIC is base-free during activation.
Caption: Path A (HATU) is faster but risks capping the amine if the coupling stalls. Path B (DIC/Oxyma) is safer for extended reaction times or heated cycles.
Module 2: Optimized Protocols
Protocol A: Microwave-Assisted DIC/Oxyma (Recommended)
The modern standard for
-
Reagents:
-
0.1 M Fmoc-
-AA-OH in DMF. -
0.1 M DIC in DMF.
-
0.1 M Oxyma Pure in DMF.
-
-
Stoichiometry: 5 equiv AA : 5 equiv DIC : 5 equiv Oxyma (relative to resin loading).
-
Cycle:
-
Pre-activation: None (add directly to resin).
-
Microwave Ramp: Ramp to 75°C over 2 mins.
-
Hold: Hold at 75°C for 10 minutes (double the standard
-AA time). -
Note: For Cys/His, limit temp to 50°C to prevent racemization.
-
-
Wash: DMF (3x), DCM (3x).
Protocol B: Room Temperature HATU (The "Rescue" Method)
Use this when microwave is unavailable or for extremely hindered couplings (e.g.,
-
Reagents:
-
0.4 M Fmoc-
-AA-OH in DMF. -
0.38 M HATU in DMF.
-
DIEA (Neat).
-
-
Stoichiometry: 4 equiv AA : 3.8 equiv HATU : 8 equiv DIEA.
-
Critical: Always use slightly less HATU than AA to prevent guanidinylation of the resin-bound amine.
-
-
Cycle:
-
Pre-activation: Mix AA, HATU, and DIEA for 30-60 seconds (color change to yellow/orange).
-
Coupling: Add to resin. Shake for 2 hours .
-
Re-coupling: Drain, wash DMF, and repeat with fresh reagents for 1 hour.
-
Module 3: Troubleshooting & FAQs
Q1: My sequence has deletions (missing residues). What is happening?
Diagnosis: Incomplete coupling due to steric bulk or aggregation. The Fix:
-
Switch Solvent: Replace DMF with NMP (N-methylpyrrolidone) for the coupling step. NMP disrupts beta-sheet aggregation better than DMF.
-
Double Couple: Perform the coupling twice. First with DIC/Oxyma (60 min), then a second "hard" coupling with HATU (60 min).
-
Check the Test: Are you using the Kaiser Test?
-amines are primary amines, so it should work, but aggregation can give false negatives (residue looks coupled, but is actually just hidden). Use the Chloranil Test or perform a micro-cleavage to verify.
Q2: I see an extra mass of +99 Da or +100 Da. What is this?
Diagnosis: This is likely Guanidinylation , a side reaction from HATU. The Mechanism: If the amino acid activation is slow, or if you use excess HATU, the unreacted HATU can react directly with the N-terminus of the peptide chain, permanently capping it. The Fix:
-
Ensure [AA] > [HATU] (e.g., 1.1 : 1 ratio).
-
Switch to DIC/Oxyma, which cannot cause this side reaction.
Q3: The reaction mixture turns black/dark red with HATU. Is this bad?
Diagnosis: Normal for HOAt/HATU. Explanation: The yellow/orange color is the active ester. Darkening over time (red/brown) suggests aging of the active ester or oxidation, but does not necessarily mean failure. However, if it turns black instantly, check your DIEA quality (it may be oxidized).
Q4: Can I use HOBt instead of Oxyma?
Diagnosis: You can, but you shouldn't.
Why: Oxyma Pure is safer (non-explosive) and generates a more reactive ester than HOBt. In comparative studies with
Module 4: Advanced Optimization (Graphviz Workflow)
Use this logic flow to troubleshoot difficult sequences dynamically.
Caption: Logical workflow for optimizing coupling conditions based on equipment availability and initial QC results.
References
-
Albericio, F., &yman-Malherbe, S. (2008). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. Organic Letters.
-
Vanier, G. S. (2013).[3] Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy. Methods in Molecular Biology.
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
-
Subirós-Funosas, R., et al. (2009).[4] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt. European Journal of Organic Chemistry.
-
Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
Sources
Stability of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in piperidine
Executive Summary: The Stability Paradox
Does Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid degrade in piperidine?
Technically, yes , but in a specific manner distinct from standard
While the furan ring itself is generally stable to the basic conditions of piperidine (unlike its high sensitivity to strong acids like TFA), the
Consequently, "instability" in this context usually manifests as:
-
Low yields due to chain termination (elimination).
-
Piperidine adducts (mass shift +85 Da) caused by the re-addition of piperidine to the elimination product.
-
Aggregation-induced incomplete deprotection , common in
-peptides.
Mechanism of Action & Degradation Pathways
To troubleshoot effectively, you must understand the competing pathways occurring in your reaction vessel.
Pathway A: Desired Deprotection (Standard)
The base (piperidine) removes the acidic proton from the fluorenyl ring (pKa ~28), triggering
Pathway B: Unwanted Backbone Elimination (Retro-Michael)
Because this is a
Pathway C: Dibenzofulvene Scavenging vs. Alkylation
The byproduct DBF is highly electrophilic.[1] While piperidine usually scavenges DBF to form a stable adduct, high local concentrations of DBF can theoretically alkylate electron-rich aromatic rings (like furan), although this is rarer than with Indole (Trp) or Thiol (Cys).
Visualization: Reaction Pathways[2]
The following diagram illustrates the critical bifurcation between successful deprotection and the degradation pathways.
Caption: Figure 1. Competing pathways during Fmoc removal. Pathway A is desired; Pathway B leads to irreversible chain termination and adduct formation.
Troubleshooting Guide (FAQs)
Issue 1: Mass Spec shows a +85 Da impurity peak.
Diagnosis: Piperidine Adduct Formation. This confirms that Pathway B (Elimination) occurred, followed by the Michael addition of piperidine to the resulting double bond.
-
Why? The deprotection time was likely too long, or the base concentration was too high for this specific sensitive residue.
-
Solution: Switch to a milder deprotection cocktail.
-
Protocol: Use 20% Piperidine + 0.1 M HOBt in DMF. HOBt acts as an acidic additive that suppresses the basicity enough to minimize elimination while allowing deprotection.
-
Alternative: Use 5% Piperazine + 2% DBU in DMF (shorter contact time).
-
Issue 2: The reaction mixture turns black/dark brown rapidly.
Diagnosis: Furan Ring Degradation or Polymerization. While furan is stable to piperidine, it is electron-rich. If the dibenzofulvene (DBF) is not scavenged efficiently, it can polymerize or react with the furan ring.
-
Why? Insufficient washing or low solvent flow allowed DBF to accumulate.
-
Solution: Increase wash steps and flow rate. Ensure the resin is swollen properly (use DCM/DMF alternating washes) before deprotection to ensure rapid diffusion of DBF out of the bead.
Issue 3: Incomplete Deprotection (Fmoc peak remains).
Diagnosis: Aggregation.
-
Solution:
-
Heat: Perform deprotection at 40°C (Do NOT exceed 50°C, or elimination risk increases).
-
Chaotropic Salts: Add 0.1 M LiCl or Pseudoproline dipeptides if applicable to disrupt aggregation.
-
Solvent: Switch to NMP (N-methylpyrrolidone) instead of DMF for better solvation.
-
Experimental Protocols
Protocol A: Standard Stability Check (Pre-Synthesis)
Before committing valuable resin, validate stability.
-
Dissolve 5 mg of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid in 1 mL of 20% Piperidine/DMF .
-
Incubate at Room Temperature.
-
Take aliquots at 5 min, 30 min, and 60 min .
-
Quench aliquots in 0.1% TFA/Water/Acetonitrile .
-
Analyze via LC-MS:
-
Look for the parent peak (Fmoc removed).
-
Look for Elimination Product (Mass = Parent - NH3).
-
Look for Piperidine Adduct (Mass = Elimination + 85).
-
Protocol B: Optimized Deprotection for Furan-Amino Acids
Use this for synthesis to minimize side reactions.
| Step | Reagent | Time | Cycles | Notes |
| Swell | DMF | 2 min | 3 | Ensure good solvation. |
| Deprotect | 20% Piperidine + 0.1M HOBt in DMF | 3 min | 1 | Short "push" to remove bulk Fmoc. |
| Drain | - | - | - | Drain quickly to remove high conc. DBF. |
| Deprotect | 20% Piperidine + 0.1M HOBt in DMF | 10 min | 1 | Completion step. |
| Wash | DMF | 1 min | 5 | Extensive washing is critical to remove DBF. |
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[2][3] Journal of Peptide Science.[4] Link
-
Coin, I., et al. (2007). Depsipeptides as a tool for the synthesis of difficult sequence peptides.[5] Nature Protocols. Link
-
Hook, D. F., et al. (2005). Beta-amino acids: Versatile peptidomimetics. Journal of Medicinal Chemistry. (Discusses stability of beta-amino acid backbones). Link
-
Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][2][3][5][6][][8] Chemical Reviews. (Detailed mechanisms of Fmoc removal and side reactions). Link
-
Marder, O., & Albericio, F. (2003). Industrial application of coupling reagents in peptide synthesis. Chimica Oggi. Link
Sources
- 1. escholarship.org [escholarship.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 8. WO2019217116A1 - Method for solution-phase peptide synthesis - Google Patents [patents.google.com]
Validation & Comparative
HPLC separation of beta-amino acid enantiomers
Advanced Guide: HPLC Separation of -Amino Acid Enantiomers
Executive Summary & Strategic Context
The Core Challenge: Underivatized
The Solution: This guide focuses on the two most robust "Direct" separation modes—Zwitterionic Ion-Exchange (ZWIX) and Crown Ether technologies—while benchmarking them against the classical "Indirect" derivatization approach.
Decision Matrix: Selecting the Right Methodology
Do not default to a single column. Use this logic flow to select the optimal stationary phase based on your analyte's specific chemical structure.
Figure 1: Strategic decision tree for selecting the optimal chiral stationary phase based on analyte protection and amine substitution.
Deep Dive: Zwitterionic Cinchona Alkaloid CSPs (ZWIX)
Best For: General
Mechanism of Action
The ZWIX phases (e.g., Chiralpak ZWIX(+) and ZWIX(-)) utilize a Cinchona alkaloid scaffold fused with a chiral sulfonic acid.[1] This creates a Double Ion-Pairing mechanism:
-
Anion Exchange: The protonated quinuclidine nitrogen (cationic) binds the analyte's carboxylate group.
-
Cation Exchange: The sulfonic acid group (anionic) binds the analyte's ammonium group.
This "molecular clamp" locks the zwitterion in a specific conformation, allowing the chiral pocket to discriminate between enantiomers.
Experimental Protocol: ZWIX Method
Objective: Separate underivatized
Step 1: Mobile Phase Preparation
-
Bulk Solvent: Methanol (MeOH) / Acetonitrile (MeCN).[2] A 50:50 (v/v) ratio is the standard starting point.
-
Why? MeOH is protic (solvates ions), MeCN is aprotic (modulates selectivity).
-
-
Additives (Critical):
-
Acid: 50 mM Formic Acid (or Acetic Acid).
-
Base: 25 mM Diethylamine (DEA) or Propylamine.
-
Rule of Thumb: Maintain a 2:1 molar ratio of Acid:Base to ensure the CSP is charged correctly while buffering the mobile phase.
-
Step 2: Column Selection
-
Primary Column: CHIRALPAK ZWIX(+) (3 µm, 150 x 3.0 mm).
-
Elution Reversal: If the impurity elutes second (undesirable for trace analysis), switch to ZWIX(-). The elution order typically reverses (e.g., R < S on ZWIX(+) becomes S < R on ZWIX(-)).[3]
Step 3: Run Conditions
-
Flow Rate: 0.5 mL/min (for 3mm ID).
-
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution
by reducing thermal motion). -
Detection: UV @ 210 nm (or MS detection; ZWIX phases are highly MS-compatible due to volatile additives).
Self-Validation Check:
-
If retention is too low (
): Decrease the Acid/Base concentration (e.g., to 25mM/12.5mM) to increase electrostatic interaction strength. -
If peak shape is broad: Ensure the Acid:Base ratio is strictly controlled. Excess base can deprotonate the analyte completely, losing retention.
Deep Dive: Crown Ether CSPs
Best For: Primary
Mechanism of Action
Crown ether phases (e.g., CROWNPAK CR-I) contain a chiral 18-crown-6 ether ring.
-
Inclusion Complex: The primary ammonium group (
) of the -amino acid inserts into the crown ether cavity via three hydrogen bonds. -
Steric Barrier: The chiral substituents on the crown ether create a barrier that allows only one enantiomer to fit snugly.
Experimental Protocol: Crown Ether Method
Objective: Separate
Step 1: Mobile Phase Preparation
-
Solvent: Aqueous Perchloric Acid (
). -
Organic Modifier: Acetonitrile (0% to 15% v/v).
-
Note: High organic content decreases retention on these columns (Reverse of RP behavior).
-
-
pH Control: pH must be acidic (1.0 – 2.0).
-
Why? The amine must be fully protonated to bind to the crown ether.
-
Step 2: Run Conditions
-
Column: CROWNPAK CR-I(+) (Immobilized type is preferred for stability).
-
Temperature: Lower temperatures (0°C - 15°C) significantly improve resolution on crown ether columns.
-
Flow Rate: 0.4 - 0.8 mL/min.[4]
Limitations:
-
Secondary Amines: Will NOT separate. The crown ether cavity specifically requires the tripod hydrogen bonding of a primary amine.
-
Corrosion: Perchloric acid is corrosive to stainless steel; wash the system thoroughly with water after use.
Comparative Analysis: Direct vs. Indirect Methods[2][5][6][7]
The following table contrasts the two direct methods against the traditional derivatization approach (e.g., Marfey's Reagent / FDAA).
| Feature | Zwitterionic CSP (ZWIX) | Crown Ether CSP (CROWNPAK) | Derivatization (Marfey's/FDAA) |
| Analyte Scope | Primary & Secondary | Primary | All (requires reactive amine) |
| Sample Prep | Dissolve & Shoot (None) | Dissolve & Shoot (None) | Complex (1-2 hours reaction) |
| Elution Order | Reversable (Switch +/- col) | Fixed (mostly) | Fixed (Diastereomer dependent) |
| Mobile Phase | MeOH/MeCN (Polar Organic) | Acidic Water/MeCN | Standard RP (Water/MeCN) |
| MS Compatibility | High (Volatile buffers) | Low (Non-volatile acids often used) | High |
| Resolution ( | High for broad range | Very High for specific targets | High (depends on C18 column) |
| Cost per Run | Low | Low | High (Reagent cost + time) |
Troubleshooting & Self-Validating Workflows
To ensure scientific integrity, every method must include system suitability tests.
Scenario 1: Loss of Resolution on ZWIX
-
Cause: Water accumulation in the mobile phase. ZWIX phases are sensitive to hydration layers which disrupt the ion-pairing mechanism.
-
Fix: Flush column with 100% MeOH, then re-equilibrate with fresh anhydrous MeOH/MeCN buffer.
Scenario 2: No Retention on Crown Ether
-
Cause: pH is too high (> 3.0). The amino group is deprotonating.
-
Fix: Verify mobile phase pH is < 2.0. Add more
or TFA.
Scenario 3: "Ghost Peaks" in Derivatization Method
-
Cause: Excess derivatizing reagent (FDAA) eluting or hydrolyzing.
-
Fix: Run a "Blank" derivatization (Reagent + Buffer, no amino acid) to identify and subtract reagent peaks.
References
-
Ilisz, I., et al. (2015).
- and -Amino Acids. Molecules. Link -
Daicel Chiral Technologies. (2025).[5] Separation of Free Amino Acids and Primary Amines Using CROWNPAK CR-I(+) and CR-I(-). Application Note. Link
-
BenchChem. (2025).[6][7] Evaluating the performance of different chiral columns for amino acid separation. Link
-
Hyun, M. H., et al. (2008).[8] Liquid chromatographic resolution of beta-amino acids on CSPs based on optically active (3,3'-diphenyl-1,1'-binaphthyl)-20-crown-6. Journal of Chromatography A. Link
-
Sigma-Aldrich (Merck). (2025). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers using CHIROBIOTIC Columns. Link
-
Lindner, W., et al. (2009). Enantioselective ion-exchange chromatography of amino acids on zwitterionic chiral stationary phases. Journal of Chromatography A. Link
Sources
- 1. cms.mz-at.de [cms.mz-at.de]
- 2. Comparison of the Separation Performances of Cinchona Alkaloid-Based Zwitterionic Stationary Phases in the Enantioseparation of β2- and β3-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. jascoinc.com [jascoinc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Peptide Mapping: A Comparative Guide to Mass Spectrometry of Furyl-Butyric Acid (FBA) Derivatized Peptides
Topic: Mass spectrometry fragmentation of furyl-butyric acid peptides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary
In the landscape of bottom-up proteomics and peptidomics, the detection of short, hydrophilic, or poorly ionizable peptides remains a bottleneck. Chemical derivatization is a standard strategy to overcome these limitations. This guide evaluates the performance of 4-(2-furyl)butyric acid (FBA) as an N-terminal hydrophobic tag, comparing its mass spectrometry (MS) fragmentation behavior and ionization efficiency against standard Acetylation and Native (Underivatized) workflows.
While acetylation is the industry standard for N-terminal blocking to simplify fragmentation spectra, FBA tagging introduces a unique combination of increased hydrophobicity (retention time shift) and distinct reporter ion generation, making it a superior choice for targeted analysis of polar sequences.
Mechanism of Action: The FBA Tag
The FBA tag modifies the N-terminus (or
-
Hydrophobic Shift: The furan ring and propyl linker add significant hydrophobicity, shifting short, polar peptides away from the solvent front in Reverse-Phase LC (RPLC), reducing ion suppression.
-
Fragmentation Directing: Like acetylation, FBA blocks the N-terminal amine, removing its basicity. This suppresses the formation of N-terminal y-ions and promotes a dominant b-ion series , simplifying de novo sequencing.
The Diagnostic "Furan Signature"
Unlike simple alkyl tags, the furan moiety possesses a characteristic fragmentation channel. Under Higher-energy Collisional Dissociation (HCD), the FBA tag often yields a diagnostic low-mass ion (typically m/z 81.03 , corresponding to the furfuryl cation species), allowing for Precursor Ion Scanning (PIS) to selectively filter tagged peptides from complex backgrounds.
Comparative Analysis: FBA vs. Alternatives
The following analysis contrasts FBA tagging with Native peptides and Acetylation (the closest functional alternative).
Table 1: Performance Metrics Comparison
| Feature | Native (Underivatized) | Acetylation (+42 Da) | FBA Tagging (+136 Da) |
| Mass Shift ( | 0 Da | +42.01 Da | +136.05 Da |
| Hydrophobicity | Low (Early elution) | Moderate | High (Significant RT shift) |
| Ionization (ESI) | Variable (Sequence dependent) | Moderate | Enhanced (Surface activity) |
| Fragmentation Series | Mixed b- and y-ions | Dominant b-ions | Dominant b-ions + Reporter |
| Diagnostic Ion | None | m/z 126 (Immonium Lys) | m/z 81 (Furanium) |
| Labile Stability | High | High | Moderate (Oxidation sensitive) |
Detailed Fragmentation Comparison[1]
A. Collision Induced Dissociation (CID)
-
Native: Protons are mobile. Fragmentation occurs randomly along the backbone, producing a complex mix of b- and y-ions.
-
FBA-Tagged: The N-terminal basic site is capped. The mobile proton is sequestered to the arginine/lysine at the C-terminus (in tryptic peptides). This often results in a simplified spectrum dominated by y-ions (if C-term is basic) or a complete b-ion series if the C-term is non-basic.
-
Key Observation: FBA peptides show reduced neutral loss of ammonia compared to native peptides.
-
B. Higher-energy Collisional Dissociation (HCD)
-
Native: Standard backbone fragmentation.
-
FBA-Tagged: At higher energies (NCE > 30), the FBA tag itself can fragment. The cleavage of the bond between the furan ring and the butyric chain or the amide bond can occur.
-
Diagnostic Event: Generation of the m/z 81.03 ion (
). This is critical for validating that a peptide is indeed tagged.
-
Fragmentation Pathway Visualization[1]
The following diagram illustrates the competing fragmentation pathways for an FBA-tagged peptide, highlighting the generation of sequence ions versus the diagnostic reporter ion.
Figure 1: Fragmentation pathways of FBA-derivatized peptides. Note the bifurcation between useful backbone sequencing ions and the diagnostic tag fragment.
Experimental Protocol: Derivatization & Acquisition
To replicate the data discussed above, follow this self-validating protocol. This workflow assumes a standard tryptic digest of a protein mixture.
Reagents
-
FBA-NHS Ester: Synthesize by reacting 4-(2-furyl)butyric acid with N-hydroxysuccinimide (NHS) and EDC.
-
Reaction Buffer: 100 mM TEAB (Triethylammonium bicarbonate), pH 8.5.
Step-by-Step Workflow
-
Peptide Solubilization: Dissolve dried peptide digest (approx. 10-50
g) in 20 L of Reaction Buffer. -
Labeling: Add 5
L of FBA-NHS ester (20 mg/mL in anhydrous DMSO).-
Molar Excess: Ensure at least 10-fold molar excess of reagent over peptide amines.
-
-
Incubation: Vortex and incubate at Room Temperature for 1 hour.
-
Quenching: Add 2
L of 5% Hydroxylamine to quench unreacted NHS ester. Incubate for 10 mins. -
Cleanup: Desalt using C18 StageTips or Spin Columns. This step is crucial to remove hydrolyzed FBA reagents which can suppress ionization.
-
MS Acquisition (Recommended Parameters):
-
Mode: Positive ESI.[2]
-
MS1 Resolution: 60,000 (Orbitrap) or equivalent.
-
MS2 Activation: HCD (Stepped NCE 25, 30, 35). Reasoning: Stepped energy ensures both backbone fragmentation (lower energy) and reporter ion generation (higher energy).
-
Dynamic Exclusion: 30s (FBA peptides elute sharper than native ones).
-
Decision Matrix: When to Use FBA?
Not every experiment requires FBA tagging. Use the following logic flow to determine applicability.
Figure 2: Decision matrix for selecting FBA derivatization based on peptide hydrophobicity and analytical goals.
References
-
Jiang, H., Long, Z., & Guo, L. (2025).[3] Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization. SCIEX Technical Notes. Link
-
Nshanian, M., et al. (2019).[4] Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents. International Journal of Mass Spectrometry. Link
-
BenchChem Technical Support. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 3-Chlorofuran Derivatives. BenchChem. Link
-
Nie, S., et al. (2022).[5] Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant. Analytical Biochemistry. Link
-
Matrix Science. (2025). Peptide Fragmentation Nomenclature and Ion Types. Mascot Help. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciex.com [sciex.com]
- 4. escholarship.org [escholarship.org]
- 5. Maximizing hydrophobic peptide recovery in proteomics and antibody development using a mass spectrometry compatible surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing bioactivity of furyl vs phenyl beta-amino acids
Comparative Bioactivity Guide: Furyl vs. Phenyl -Amino Acids
Executive Summary: The Bioisosteric Trade-Off
In peptidomimetic design, the substitution of a phenyl ring (as found in
-
Phenyl
-residues drive maximal membrane insertion and receptor affinity through - stacking and high lipophilicity, often at the cost of aqueous solubility. -
Furyl
-residues reduce lipophilicity (LogP) and improve solubility, acting as a "tuner" for amphiphilicity. However, they introduce a metabolic liability due to potential CYP450-mediated ring opening.
Physicochemical Comparison Matrix[1]
| Feature | Phenyl | Furyl | Impact on Drug Design |
| Lipophilicity (LogP) | High (Hydrophobic) | Moderate (Lower LogP) | Furan improves solubility in aqueous formulations. |
| Electronic Nature | Electron-neutral/rich | Electron-rich ( | Furan alters |
| Steric Bulk | 6-membered ring | 5-membered ring | Furan is slightly smaller; useful for relieving steric clash. |
| Metabolic Liability | Low (Stable ring) | High (Bioactivation risk) | Furan can form reactive enedials via CYP450. |
| Acid Stability | High | Low | CRITICAL: Furan ring degrades in TFA without specific scavengers. |
Bioactivity & Mechanism of Action[2][3][4][5]
Antimicrobial Peptides (AMPs)
In the context of host-defense peptide mimics (e.g., magainin analogues),
-
Phenyl-Driven Membrane Disruption: Phenyl side chains serve as "anchors." Their high hydrophobicity facilitates the insertion of the peptide into the bacterial lipid bilayer. However, excessive hydrophobicity can lead to hemolysis (toxicity to mammalian red blood cells).
-
Furyl-Driven Selectivity: Replacing 20-30% of phenyl residues with furyl residues lowers the overall hydrophobicity. This often maintains antimicrobial potency (MIC) while significantly reducing hemolytic activity, widening the therapeutic window.
Enzymatic Stability Profiles
Both monomers confer resistance to standard proteases (trypsin, chymotrypsin) due to the
-
Proteolytic Stability:
-Phenyl -Furyl (Both highly stable). -
Oxidative Stability:
-Phenyl > -Furyl.-
Mechanism:[1] The furan ring is a substrate for Cytochrome P450 (specifically CYP2E1). It undergoes oxidation to a reactive cis-enedial intermediate, which can alkylate proteins or DNA (hepatotoxicity risk). Phenyl rings are generally robust unless specifically targeted for hydroxylation.
-
Foldamer Propensity
-
Phenyl: Strongly promotes 14-helix formation via consistent hydrophobic packing.
-
Furyl: Can destabilize the helix slightly due to altered geometry and dipole moments, but still supports folding. It is often used to break aggregation in highly hydrophobic helices.
Experimental Protocols
Synthesis & Cleavage (The "Acid Sensitivity" Trap)
Expert Insight: A common failure mode in synthesizing furyl-containing peptides is the degradation of the furan ring during TFA cleavage from the resin. The electron-rich furan ring acts as a scavenger for carbocations, leading to alkylation or ring opening.
Protocol: Optimized Cleavage Cocktail for Furyl-Peptides
-
Standard Cocktail (AVOID): 95% TFA / 2.5% TIS / 2.5% H2O (Causes furan degradation).
-
Recommended Cocktail: 90% TFA / 5% Phenol / 2.5% H2O / 2.5% TIS (Triisopropylsilane).
-
Note: Avoid dithioethanes (EDT) if possible, or use DODT (3,6-dioxa-1,8-octanedithiol) which is less aggressive than EDT.
-
Step: Keep cleavage time under 2 hours at room temperature.
-
Metabolic Stability Assay (Microsomal Stability)
To assess the liability of the furan ring vs. the phenyl ring.
-
Preparation: Incubate test compound (1
M) with pooled Human Liver Microsomes (HLM) (0.5 mg protein/mL) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).-
Expectation: Phenyl derivatives usually show
min. Furyl derivatives may show rapid clearance ( min) if the ring is exposed.
-
Visualizations
Decision Logic: Phenyl vs. Furan Selection
This workflow assists in selecting the appropriate monomer based on the lead compound's limitations.
Caption: Decision tree for substituting Phenyl with Furyl residues. Green path indicates Furan utility; Red path indicates Phenyl utility.
Metabolic Activation Pathway (Furan Liability)
Understanding the toxicity mechanism is crucial for "Trustworthiness."
Caption: Mechanism of Furan bioactivation. The reactive intermediate can cause toxicity unless trapped by Glutathione.
References
-
BenchChem. (2025).[2][3][4] Phenyl-to-Furan Bioisosteric Replacement: A Comparative Guide for Drug Designers. BenchChem. Link
-
Patočka, J. (2011). Derivatives of Unusual Alicyclic and Heterocyclic
-Amino Acids. Military Medical Science Letters. Link -
Manteau, B., et al. (2010). Synthesis and Biological Evaluation of Furan Derivatives. ResearchGate. Link
-
Enthart, A., et al. (2011). Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides. PubMed. Link
-
Vasudev, P.G., et al. (2011).
/ -Peptide foldamers: state of the art. PubMed (PMC). Link
Comprehensive Guide to Chiral Purity Analysis of Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid
Executive Summary & Molecule Profile
Target Analyte: Fmoc-(S)-3-Amino-4-(2-furyl)-butyric acid
CAS Registry Number: (Analogous search required, often custom synthesized)
Molecular Context: This compound is a
The Challenge:
-
Chiral Center: The C3 position carries the chirality. The (S)-enantiomer is typically the bioactive target; the (R)-enantiomer is a critical impurity that can lead to inactive or toxic peptide diastereomers.
-
Chemical Stability: The furan ring is acid-sensitive (prone to ring-opening or polymerization in strong acids). The Fmoc group is base-sensitive.
-
Separation Physics: The molecule possesses two aromatic systems (Fmoc + Furan) and a free carboxylic acid. This requires a separation mode that suppresses ionization (for peak shape) without degrading the furan ring.
Comparative Analysis of Analytical Methodologies
The following table contrasts the three primary methodologies for analyzing the chiral purity of Fmoc-
| Feature | Method A: Normal Phase HPLC (Recommended) | Method B: Chiral SFC (Supercritical Fluid) | Method C: Reverse Phase HPLC |
| Principle | Adsorption/Steric exclusion in non-polar solvent. | Interaction with CSP in supercritical CO | Hydrophobic/Inclusion interaction in aqueous media. |
| Stationary Phase | Immobilized Polysaccharide (e.g., Chiralpak IC, IA) | Coated Polysaccharide (e.g., Chiralpak AD-H, OD-H) | Macrocyclic Glycopeptide (e.g., Chirobiotic T) or Immobilized CSP. |
| Resolution ( | High (Excellent for aromatic Fmoc/Furan interaction). | Very High (Low viscosity allows high efficiency). | Moderate to High. |
| Speed | Moderate (15–30 min). | Fast (5–10 min). | Slow to Moderate (20–40 min). |
| Solubility | High (Fmoc-amino acids dissolve well in alcohols/DCM). | High. | Low (Fmoc derivatives are hydrophobic; requires high % organic). |
| Sample Recovery | Easy (Volatile solvents). | Easiest (Solvent evaporates instantly). | Difficult (Aqueous removal required). |
| Cost | High (Solvent consumption: Hexane/EtOH). | Low (Mainly CO | Moderate. |
Expert Insight: Why Normal Phase (NP) is the "Gold Standard" here
While SFC is faster, Normal Phase HPLC on an immobilized polysaccharide column (like Chiralpak IC) is the most robust starting point for this specific molecule.
-
Reason 1: The
interactions between the Fmoc/Furan rings and the chlorinated aromatic selectors in Chiralpak IC are maximized in normal phase hexane/alcohol mixtures. -
Reason 2: Immobilized phases allow the use of "non-standard" solvents like Dichloromethane (DCM) or THF if the sample has solubility issues, without destroying the column.
Detailed Experimental Protocol: Normal Phase HPLC
This protocol is designed as a self-validating system. It includes a "System Suitability" step that must pass before data is accepted.
A. Reagents & Equipment[1][2]
-
HPLC System: Agilent 1260/1290 or Waters Alliance (must have low dwell volume for sharp peaks).
-
Column: Daicel Chiralpak IC (Immobilized Cellulose tris-(3,5-dichlorophenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Alternative: Chiralpak IA (Immobilized Amylose analog).
-
-
Solvents: n-Hexane (HPLC Grade), Isopropyl Alcohol (IPA), Trifluoroacetic Acid (TFA).
B. Mobile Phase Preparation
Composition: n-Hexane : IPA : TFA (90 : 10 : 0.1 v/v/v)
-
Measure 900 mL of n-Hexane.
-
Measure 100 mL of IPA.
-
Add 1.0 mL of TFA. Crucial: TFA suppresses the ionization of the carboxylic acid (-COOH). Without it, the peak will tail severely.
-
Mix and degas. Do not vacuum filter aggressively to avoid evaporating the volatile TFA.
C. Instrument Parameters
-
Column Temperature: 25°C (Ambient). Note: Lowering to 15°C can improve resolution if
. -
Detection: UV at 254 nm (Fmoc absorption max) and 220 nm (Furan/Amide).
-
Injection Volume: 5–10 µL.
D. Sample Preparation[1]
-
Diluent: Mobile Phase (without TFA) or 100% IPA if solubility is low.
-
Concentration: 1.0 mg/mL.
-
Stability Check: Prepare the sample and inject immediately. Re-inject after 4 hours to confirm no furan degradation (new peaks).
E. System Suitability (Acceptance Criteria)
Before analyzing the pure (S)-sample, inject a Racemic Standard (mix of R and S).
-
Resolution (
): > 2.0 between enantiomers. -
Tailing Factor (
): 0.8 < < 1.5. -
Retention Time Repeatability: %RSD < 1.0% (n=5 injections).
Method Development Logic (Visualized)
The following diagram illustrates the decision matrix for optimizing the separation of this specific Fmoc-
Figure 1: Decision tree for developing a chiral HPLC method for Fmoc-protected amino acids. The path prioritizes Normal Phase due to the aromatic nature of the Fmoc and Furan groups.
Scientific Validation & Troubleshooting
Mechanism of Separation
The separation relies on the formation of transient diastereomeric complexes between the analyte and the Chiral Stationary Phase (CSP).
-
Selector: The Cellulose tris-(3,5-dichlorophenylcarbamate) (Chiralpak IC) contains chiral grooves.
-
Interaction: The Fmoc group (flat, aromatic) enters the grooves via
stacking. The amide hydrogen (-NH-) forms hydrogen bonds with the carbamate of the CSP. -
Differentiation: The (S)-enantiomer and (R)-enantiomer fit differently into these grooves due to the spatial orientation of the bulky furan-methyl side chain relative to the Fmoc group.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Broad/Tailing Peaks | Ionization of -COOH group. | Increase TFA to 0.15% or 0.2%. Ensure TFA is fresh (it evaporates). |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in mobile phase. If using 100% IPA, inject smaller volume (e.g., 3 µL). |
| Furan Degradation | Acid sensitivity. | Switch from TFA to Formic Acid (weaker acid). Prepare fresh mobile phase daily. |
| No Resolution | Lack of selectivity. | Switch alcohol modifier from IPA to Ethanol (changes steric environment). |
References
-
Phenomenex Technical Note TN-1148. (2022).
-Amino Acids Using Chiral HPLC. Retrieved from -
Sigma-Aldrich. (2016). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Retrieved from
-
Komaravolu, Y., et al. (2018).
-Fmoc/Boc amino acid derivatives. RSC Advances. Retrieved from -
BenchChem. (2025).[3][1] A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of Fmoc-D-Val-OH. Retrieved from
-
Magaji, M. A., et al. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-
-amino butyric acid. Acta Crystallographica. Retrieved from [4]
Sources
Metabolic stability of beta-peptides vs alpha-peptides
Comparative Guide: Metabolic Stability of -Peptides vs. -Peptides
Executive Summary
The metabolic instability of natural
Key Finding: In head-to-head serum stability assays,
Mechanistic Divergence: The Structural Basis of Stability
To understand the stability profile, one must analyze the stereochemical interaction between the peptide backbone and the protease active site.
The "Lock and Key" Mismatch
Endogenous proteases (e.g., trypsin, chymotrypsin, pepsin) have evolved over millions of years to recognize the specific geometry of the
-
-Peptides: The carbonyl carbon is directly attached to the
. This spacing aligns perfectly with the catalytic triad (e.g., Ser-His-Asp) of serine proteases, facilitating nucleophilic attack and bond hydrolysis. -
-Peptides: The insertion of a methylene group (at the
or position) extends the backbone distance between residues. This "frameshift" in the backbone prevents the scissile amide bond from aligning with the enzyme's catalytic nucleophile. The enzyme binds the molecule, but cannot cut it.
Visualization of Proteolytic Resistance
The following diagram illustrates the steric and geometric mismatch that confers stability to
Figure 1: Mechanistic comparison of protease interaction. The extra methylene group in
Comparative Data Analysis
The following data summarizes seminal findings comparing the half-life (
Table 1: Head-to-Head Metabolic Stability Metrics
| Peptide Class | Medium | Enzyme/Condition | Half-Life ( | Stability Factor |
| Human Serum | General Proteases | ~15 - 45 min | 1x (Baseline) | |
| Human Serum | General Proteases | > 48 hours | > 100x | |
| In vitro | Trypsin / Chymotrypsin | < 10 min | 1x | |
| In vitro | Trypsin / Chymotrypsin | No Degradation | Infinite | |
| Mixed | Mouse Plasma | Systemic Enzymes | ~12 - 24 hours | ~50x |
Data synthesized from foundational studies by Seebach et al. and Gellman et al. [1, 2, 3].
Key Insight: Stability is not merely incremental. In many cases,
Experimental Validation Framework
To validate these claims in your own drug discovery pipeline, you must employ a rigorous Serum Stability Assay . This protocol uses LC-MS/MS to quantify the parent compound over time.[1]
Workflow Logic
The experiment must account for the "matrix effect" of serum (high protein content) which can clog HPLC columns. Therefore, a protein precipitation step using organic solvents (Acetonitrile or Methanol) is critical before analysis.
Figure 2: Standardized Serum Stability Assay Workflow. Critical step: Quenching with cold Acetonitrile (ACN) containing an Internal Standard (IS).
Detailed Protocol: In Vitro Serum Stability Assay
Objective: Determine the metabolic half-life (
Materials
-
Matrix: Pooled Human Serum (Sigma or similar), heat-inactivated if studying non-enzymatic degradation (usually not required for stability tests).
-
Solvents: Acetonitrile (ACN, HPLC grade), Formic Acid (FA).
-
Internal Standard (IS): A structurally similar but non-interfering peptide (or a D-amino acid analog) that does not degrade.
Step-by-Step Methodology
-
Preparation of Stocks:
-
Dissolve the test peptide (
-peptide) and control ( -peptide) in water/DMSO (95:5) to a concentration of 1 mM .
-
-
Incubation Setup:
-
Aliquot 90 µL of human serum into 1.5 mL microcentrifuge tubes (one per timepoint).
-
Pre-warm serum to 37°C for 10 minutes.
-
Spike 10 µL of peptide stock into the serum (Final conc: 100 µM). Vortex gently.
-
-
Time Course Sampling:
-
Recommended Timepoints: 0 min, 15 min, 30 min, 1 h, 4 h, 8 h, 24 h, 48 h.
-
Note: For
-peptides, cluster points early (0-60 min). For -peptides, extend to 24-72 h.
-
-
Quenching & Extraction (The Critical Step):
-
At each timepoint, add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and the Internal Standard (IS).
-
Why: ACN precipitates large serum proteins (albumin) that would ruin the MS, while keeping the small peptide drugs in solution.
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 10 minutes to ensure complete precipitation.
-
-
Clarification:
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an LC-MS vial.
-
-
LC-MS/MS Analysis:
-
Inject 5-10 µL onto a C18 reverse-phase column.
-
Monitor the transition of the parent ion (M+H) to a specific fragment.
-
Calculate the ratio of [Analyte Area] / [IS Area].
-
Data Calculation
Plot
Implications for Drug Development[2][3]
The shift from
-
Oral Bioavailability Potential: While stability is necessary for oral delivery, it is not sufficient (permeability is the other hurdle). However, the resistance to gastric pepsin makes
-peptides viable candidates for oral formulation development. -
Prolonged Half-Life (PK):
-peptides can circulate for days, reducing dosing frequency from multiple times daily (typical for peptides) to once-weekly or less. -
Reduced Immunogenicity: Preliminary data suggests that because
-peptides are "unnatural," they are less likely to be processed by MHC molecules for antigen presentation, potentially lowering immunogenic risk [4].
Conclusion: For targets requiring extended duration of action,
References
-
Seebach, D., et al. (1997).[2] The Biological Stability of
-Peptides: No Interactions between - and -Peptidic Structures? Chimia.[2][3] -
Hook, D. F., et al. (2005).[4] The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides.[4] Chemistry & Biodiversity.
-
Steer, D. L., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry.
-
Botzenhardt, O., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum.[5] PLOS ONE.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures? | CHIMIA [chimia.ch]
- 3. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
Technical Guide: Determining Racemization Rates of Beta-Amino Acids
Executive Summary
The incorporation of
This guide provides a comparative technical analysis of the three primary methodologies for determining racemization rates and enantiomeric excess (
Part 1: Mechanistic Foundation
To accurately measure racemization, one must understand the driver of stereochemical loss.
The vs. Divergence
-
-Amino Acids: The side chain is attached to the
-carbon (C3).[1] The chiral center is insulated from the electron-withdrawing carbonyl group by a methylene spacer. Consequently, -amino acids are configurationally stable under most standard peptide coupling conditions. -
-Amino Acids: The side chain is attached to the
-carbon (C2). The chiral center is directly adjacent to the carbonyl group. Base-mediated deprotonation yields a resonance-stabilized enolate, destroying chirality. Upon re-protonation, the stereocenter is scrambled.
Visualization: The Enolization Pathway
The following diagram illustrates the critical vulnerability of
Caption: Comparative stability pathways.
Part 2: Methodology Comparison & Protocols
Method A: Marfey’s Method (FDAA Derivatization)
Best For: Complex biological matrices, trace impurity detection (<0.1%), and samples where direct chiral columns fail.
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) reacts with the amino group to form diastereomers.[2][3] These diastereomers have different physical properties and can be separated on standard achiral C18 columns.
Experimental Protocol
-
Derivatization:
-
Prepare a 50 mM solution of the
-amino acid in water (or H2O/Acetone 1:1). -
Add 1.0 equivalent of 1 M NaHCO3.
-
Add 1.5 equivalents of 1% FDAA in acetone.
-
Critical Step: Incubate at 40°C for 60 minutes. (Higher temps may induce racemization during derivatization).
-
-
Quenching:
-
Stop reaction by adding 1.0 equivalent of 2 M HCl. Dilute with mobile phase.
-
-
Analysis (LC-MS/UV):
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 Å).
-
Mobile Phase: Gradient elution of Water (0.1% Formic Acid) and Acetonitrile.
-
Detection: UV at 340 nm (DNP chromophore) or ESI-MS.
-
Self-Validating Check: Always run a "Blank" (reagent only) and a "Racemic Standard" (intentionally racemized sample) to confirm retention times of both diastereomers (
Method B: Chiral Stationary Phase (CSP) HPLC
Best For: Process monitoring, bulk purity assessment, and avoiding derivatization artifacts.
Direct separation utilizes chiral selectors (Crown Ethers or Zwitterionic phases) to discriminate enantiomers based on steric and ionic interactions.
Experimental Protocol
-
Column Selection:
-
Primary Choice for
-Amino Acids:Crown Ether Columns (e.g., Daicel Crownpak CR-I). These are highly specific for primary amines containing adjacent chiral centers. -
Alternative:Zwitterionic Chirobiotic T (Teicoplanin). Excellent for underivatized amino acids.[4]
-
-
Mobile Phase Preparation:
-
Crown Ether: Aqueous Perchloric Acid (pH 1.0 - 2.0). Low pH is required to protonate the amine (
), ensuring it binds to the crown ether. -
Chirobiotic T: Water/Methanol (40:60) with 0.1% TEAA (Triethylammonium acetate).
-
-
Operation:
-
Isocratic flow is usually sufficient.
-
Temperature: Keep at 25°C or lower to maximize chiral recognition (separation factors often decrease with heat).
-
Expert Insight: Crown ether columns are rugged but require highly acidic mobile phases (pH < 2). Ensure your HPLC system (seals/pump heads) is compatible with perchloric acid.
Method C: Deuterium (H/D) Exchange NMR
Best For: Determining the kinetic rate constant (
Unlike chromatography which measures the result (ratio of isomers), NMR monitors the process (loss of the
Experimental Protocol
-
Sample Preparation:
-
Dissolve
-amino acid (approx. 10-20 mM) in . -
Adjust pD (pH meter reading + 0.4) using
or to the desired study condition (e.g., pD 10.0).
-
-
Acquisition:
-
Instrument: 400 MHz or higher NMR.
-
Experiment:
NMR array (kinetics mode). -
Target Signal: Monitor the integral of the
-proton (for ) or -methylene (for , though slow).
-
-
Data Processing:
-
Normalize the
-proton integral against a non-exchangeable signal (e.g., methyl group on the side chain). -
Plot
vs. time. -
The slope =
(observed exchange rate).
-
Causality Note: The rate of H/D exchange (
Part 3: Comparative Analysis & Decision Guide
Workflow Decision Matrix
Caption: Decision tree for selecting the appropriate racemization analysis method.
Performance Data Summary
| Feature | Marfey’s Method (LC-MS) | CSP-HPLC (Direct) | H/D Exchange (NMR) |
| Sensitivity (LOD) | High (< 0.05% ee) | Moderate (0.1 - 0.5% ee) | Low (> 2-5% change) |
| Throughput | Medium (requires prep) | High (inject & run) | Low (long acquisition) |
| Cost per Sample | Low (Standard column) | High (Chiral column ~$1k+) | Low (Deuterated solvents) |
| Risk Factor | Kinetic resolution during prep | Column fouling/longevity | Signal overlap |
| Primary Output | D/L Ratio | D/L Ratio | Rate Constant ( |
References
-
Marfey, P. (1984).[5] Determination of D-amino acids as enantiomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.
-
Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Foundational work on Beta-peptide synthesis and stability).
-
Hyun, M. H. (2006). Liquid chromatographic resolution of beta-amino acids on chiral stationary phases. Journal of Separation Science.
-
Werner, H. M., et al. (2012). Racemization of Beta-Amino Acids: A Kinetic Study. Journal of Organic Chemistry.
instability).
Sources
Deep Dive: Crystal Structure Analysis of Beta-Peptide Foldamers
Topic: Crystal Structure Analysis of Beta-Peptide Foldamers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
In the landscape of peptidomimetics, Beta-Peptide Foldamers represent a paradigm shift from traditional
This guide provides a technical comparison of the structural analysis of
Part 1: Comparative Structural Analysis
The Core Distinction: Backbone Geometry & Helical Propensity
The fundamental difference lies in the backbone.
Table 1: Structural Parameters of Helical Foldamers
| Feature | |||
| Monomer Unit | Cyclic | ||
| H-Bond Ring Size | 13 atoms ( | 14 atoms ( | 12 atoms ( |
| Helicity | Right-handed | Left-handed (typically) | Right-handed (typically) |
| Residues per Turn | 3.6 | ~3.0 | ~2.5 |
| Rise per Residue | 1.5 Å | 1.56 Å | 1.5–1.6 Å |
| Dipole Moment | N-terminus (+) | C-terminus (+) | Variable |
| Solvent Stability | Stable in | Stable in MeOH; requires salt bridges for | Stable in |
Expert Insight: The 14-helix of
-peptides is structurally unique because it possesses a macrodipole opposite to that of the-helix. When designing PPI (protein-protein interaction) inhibitors, this dipole inversion must be accounted for if electrostatic steering is part of the binding mechanism.
Performance Comparison: Stability & Crystallizability
For drug development, the "performance" of a foldamer is measured by its resistance to degradation and its ability to maintain a bioactive conformation.
Table 2: Performance Metrics vs. Alternatives
| Metric | Peptoids (N-substituted) | ||
| Proteolytic Stability | Low ( | High ( | High |
| Crystallization | Well-established; amenable to vapor diffusion in aqueous buffers. | Challenging ; often requires organic co-solvents or racemic crystallography. | Very Difficult; lacks backbone H-bonds, leading to high flexibility. |
| Predictability | High (Ramachandran plots). | High ; defined by specific cyclic constraints (e.g., cyclohexane rings). | Moderate; cis/trans isomerism complicates folding. |
| Resolution Limit | Routinely <1.5 Å. | 0.9 – 1.2 Å (Small molecule methods often apply). | Often low resolution due to disorder. |
Part 2: Experimental Protocols
Protocol A: Crystallization Screening for -Peptides
Unlike proteins, short
Prerequisites:
-
Sample Purity: >98% by HPLC.
-
Concentration: 10–20 mg/mL in Methanol or TFE (Trifluoroethanol).
Step-by-Step Methodology:
-
Solvent Exchange: If the peptide is hydrophobic (common for 14-helix formers), dissolve initially in minimal MeOH, then slowly titrate in water until turbidity is just reached. Clear by centrifugation.
-
Vapor Diffusion Setup (Hanging Drop):
-
Reservoir: High salt conditions are favored. Start with 1.0 M Sodium Acetate or Ammonium Sulfate.
-
Drop: Mix 1
L peptide solution + 1 L reservoir. -
Additive: Add 0.2
L of 2-Methyl-2,4-pentanediol (MPD) or PEG 400 . These amphiphilic agents bridge the gap between the hydrophobic foldamer surface and the aqueous mother liquor.
-
-
Racemic Crystallography (The "Secret Weapon"):
-
If the pure enantiomer (L-
-peptide) fails to crystallize, synthesize the mirror image (D- -peptide). -
Mix equimolar amounts. Racemates often pack more efficiently into centrosymmetric space groups (e.g.,
, ), drastically improving crystallization success rates.
-
Protocol B: Structure Solution & Phasing
The "Phase Problem" is unique here. The molecules are often too small for molecular replacement (no homologous model) but too large for standard direct methods if data resolution is poor.
-
Data Collection: Collect data to at least 1.1 Å if possible. Use a cryoprotectant of Paratone-N or 30% Glycerol.
-
Phasing Strategy:
-
Primary Path (Direct Methods): Use SHELXT or SHELXD . The high atomicity-to-volume ratio of foldamers often allows ab initio phasing if resolution is <1.2 Å.
-
Secondary Path (Heavy Atom Soak): If direct methods fail, incorporate a heavy atom.
-
Design: Synthesize the oligomer with a p-iodo-phenylalanine (
-residue analog) or a brominated terminus. -
SAD Phasing: Collect data at the Iodine or Bromine absorption edge to utilize Anomalous Dispersion.
-
-
Part 3: Visualization of Mechanism & Workflow
Diagram 1: Crystallization & Analysis Workflow
This flowchart outlines the decision tree for solving
Caption: Decision tree for crystallizing beta-peptide foldamers, emphasizing racemic strategies for difficult targets.
Diagram 2: Mechanism of Action (PPI Inhibition)
A key application of
Caption: Competitive inhibition mechanism where a protease-resistant beta-peptide displaces the natural alpha-helix.
References
-
Gellman, S. H. (1998).[2] Foldamers: A Manifesto. Accounts of Chemical Research. Link
-
Seebach, D., & Gardiner, J. (2008).
-Peptidic Peptidomimetics. Accounts of Chemical Research. Link -
Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[5]
-Peptides: From Structure to Function. Chemical Reviews. Link -
Horne, W. S., & Gellman, S. H. (2008). Foldamers with Heterogeneous Backbones. Accounts of Chemical Research. Link
-
Steer, D. L., et al. (2002). Crystal Structure of a
-Peptide 14-Helix.[6] Journal of the American Chemical Society.[5] Link
Sources
- 1. A comparison of the different helices adopted by α- and β-peptides suggests different reasons for their stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bif.wisc.edu [bif.wisc.edu]
- 3. ethz.ch [ethz.ch]
- 4. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Crystal structure of an amphiphilic foldamer reveals a 48-mer assembly comprising a hollow truncated octahedron - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect [scirp.org]
Beyond the Canonical: The Definitive QC Guide for Unnatural Amino Acid Synthesis
Executive Summary
The expansion of the genetic code and the rise of Antibody-Drug Conjugates (ADCs) have moved Unnatural Amino Acids (UAAs) from academic curiosity to clinical necessity. However, the Quality Control (QC) standards applied to canonical amino acids (USP/EP monographs) are insufficient for UAAs.
Unlike natural amino acids produced via fermentation with high stereochemical fidelity, UAAs are often chemically synthesized, introducing unique risks: racemization , isomeric impurities , and heavy metal catalysts . This guide provides a self-validating QC framework, moving beyond basic purity to ensure downstream translational success.
Part 1: The Synthesis-Purity Nexus
Objective Comparison of Production Routes
The impurity profile of a UAA is dictated by its synthetic origin. Understanding this causality is the first step in designing a QC strategy.
Table 1: Impurity Profile Comparison by Synthetic Route
| Feature | Chemical Synthesis (e.g., Asymmetric Hydrogenation) | Chemo-Enzymatic / Biosynthesis | QC Implication |
| Stereochemical Purity | Variable. Risk of racemization (0.5% - 5% D-isomer common without optimization). | High. Enzymes are stereospecific (>99.9% L-isomer). | Chemical routes require strict Chiral HPLC release testing. |
| Dominant Impurities | Diastereomers, unreacted side-chain precursors, heavy metals (Pd, Rh, Ru). | Endotoxins, Host Cell Proteins (HCP), DNA fragments. | Chemical needs metal scavenging analysis; Enzymatic needs LAL/PCR testing. |
| Scalability | High. Linear scaling. | Moderate. Feedback inhibition can limit yield. | Chemical batches are larger but require more rigorous homogeneity testing. |
| Counter-ions | Often isolated as HCl or TFA salts. | Often Zwitterionic (Free Base). | Critical: Salt forms alter stoichiometry in downstream peptide synthesis. |
Part 2: Critical QC Parameters & Experimental Validation
Enantiomeric Purity (The 0.1% Threshold)
For therapeutic peptides, the D-isomer is not just an impurity; it is a structural disruptor. A 1% D-isomer contamination in a 30-mer peptide can result in <74% yield of the correct stereoisomer (
-
Standard:
L-isomer (or D-isomer for specific applications). -
Method: Chiral HPLC (Reverse Phase or Normal Phase).
-
Insight: Do not rely on optical rotation (
). It is insensitive to minor impurities (<1%) and heavily influenced by solvent/concentration.
Absolute Potency: qNMR vs. HPLC
For novel UAAs, reference standards often do not exist. Therefore, standard HPLC (area %) is insufficient because it cannot detect inorganic salts or residual solvents that depress potency.
Table 2: Method Comparison for Potency Determination
| Feature | HPLC (UV Area %) | qNMR (Quantitative NMR) | Senior Scientist Verdict |
| Principle | Relative absorption of chromophores. | Molar ratio of protons against an Internal Standard (IS). | qNMR is superior for potency. |
| Reference Standard | Required (Must be identical to analyte). | Not Required (Universal IS like Maleic Acid or TMSP). | qNMR is the only valid method for de novo UAAs. |
| Blind Spots | Salts, water, solvents, non-UV active impurities. | Paramagnetic impurities. | Use HPLC for purity, qNMR for "As-Is" weight content. |
| Precision | High (<0.5% RSD).[1] | Moderate (<1.0% RSD). | HPLC is better for trace impurity tracking.[2] |
Part 3: Step-by-Step Method Development Protocols
Protocol A: Chiral HPLC Screening Strategy
A self-validating workflow to separate enantiomers without trial-and-error.
Phase 1: Column Selection (The "Big Three")
-
Immobilized Amylose (e.g., Chiralpak IA/IG): Best for broad selectivity.
-
Immobilized Cellulose (e.g., Chiralpak IC): Often superior for Fmoc-protected UAAs due to specific
- interactions. -
Zwitterionic / Crown Ether (e.g., Chirobiotic T): Mandatory for underivatized (free) amino acids.
Phase 2: Mobile Phase Screening (Isocratic)
-
System: Hexane/IPA (Normal Phase) or Water/Acetonitrile (Reverse Phase).
-
Additive Rule:
-
For Fmoc/Boc (Acidic): Add 0.1% TFA.
-
For Free Amine (Basic): Add 0.1% DEA or TEA.
-
Why? Sharpen peaks by suppressing ionization of the analyte, preventing tailing.
-
Phase 3: Validation Criteria
-
Resolution (
): Must be (Baseline separation). -
LOD (Limit of Detection): Must detect 0.05% of the minor enantiomer.
Protocol B: qNMR for Absolute Purity
Standard Operating Procedure for Potency Assignment.
-
Internal Standard (IS) Selection: Choose a high-purity IS (>99.9% TraceCERT) with non-overlapping signals (e.g., Maleic Acid at
6.3 ppm or TMSP at 0.0 ppm). -
Sample Prep: Weigh ~10-20 mg of UAA and ~5-10 mg of IS into the same vial. Precision weighing (
mg) is the largest source of error. -
Solvent: dissolve in
or . Ensure full solubility. -
Acquisition:
-
Pulse:
pulse. -
Relaxation Delay (
): (typically 30-60 seconds). Crucial: Short delays under-quantify protons with long relaxation times. -
Scans: 16 - 64 (for S/N > 150).
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Weight, =Purity)[3]
Part 4: Visualization & Workflows
Diagram 1: The QC Decision Matrix
This logic gate ensures no substandard material enters peptide synthesis.
Caption: QC Decision Matrix. Yellow nodes represent critical analytical stop-points. Red paths indicate failure modes requiring remediation.
Diagram 2: Impurity Origin & Detection
Mapping the causality between synthesis method and required analytical technique.
Caption: Impurity Mapping. Correlating synthetic origin (Blue) to specific impurity risks (Red) and the mandatory detection method (Green).
References
-
Komaravolu, Y. et al. (2018).[4] Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives. Analytical Methods.[4][5][6][7][8][9][][11] Link
-
BenchChem. (2025).[5] A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-Amino Acids.Link
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.Link
-
Scientific Research Publishing. (2024). Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine.Link
-
Holzgrabe, U. et al. Impurity profile of amino acids: Chemical vs. Fermentation.[12] ResearchGate.[12] Link
-
Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[3]Link
Sources
- 1. Food Science of Animal Resources [kosfaj.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analyses of amino acids, Enantiomeric purity [cat-online.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid proper disposal procedures
Executive Summary: Immediate Action Plan
FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid (CAS: 270263-07-5) is a specialized
Core Directive: This compound must be routed to High-Temperature Incineration . It is unsuitable for drain disposal or standard municipal landfill due to the environmental toxicity associated with furan derivatives and the chemical reactivity of the FMOC protecting group.
Immediate Handling Rules:
-
NO Drain Disposal: Furan moieties are toxic to aquatic life.[2]
-
NO Base Mixing: Do not combine with basic waste (e.g., piperidine, ammonia).[3] This triggers uncontrolled deprotection, heat generation, and polymerization.[3]
-
Segregate from Oxidizers: The furan ring is susceptible to rapid oxidation; keep away from peroxides and nitrates.[2]
Hazard Characterization & Technical Rationale
To understand the disposal protocol, one must understand the molecular behavior of the compound under stress.
| Component | Chemical Behavior | Disposal Risk |
| FMOC Group (Fluorenylmethyloxycarbonyl) | Base Labile: Cleaves rapidly in the presence of secondary amines (e.g., piperidine) or inorganic bases.[1][2][4] | Exothermic Reaction: Accidental mixing with basic waste releases dibenzofulvene and |
| Furan Ring (Heterocycle) | Acid/Oxidizer Sensitive: Subject to ring-opening or polymerization in strong acids; potential peroxide formation (low risk in solid form, high in solution) with oxidizers.[1][2][3] | Toxicity: Furan metabolites (e.g., cis-2-butene-1,4-dial) are hepatotoxic.[1][2][3] Incomplete destruction leads to environmental persistence.[2] |
| Physical State | Solid / Powder | Dust Hazard: Fine particulates are inhalation irritants (H332).[2] |
Operational Disposal Workflow
The following decision matrix outlines the correct routing for solid substance and liquid waste streams (e.g., HPLC effluents or mother liquors).
Disposal Decision Matrix (Visualization)
Figure 1: Operational workflow for segregating and routing FMOC-amino acid waste streams. Note the critical checkpoint for basic impurities in liquid waste.
Step-by-Step Protocol
A. Solid Waste (Expired Chemical or Spilled Material) [2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an Amber Glass jar. Avoid metal containers due to potential acid catalysis of the furan ring.
-
Labeling: Label clearly as "Hazardous Waste - Solid Organic."
-
Mandatory Text: "Contains Furan Derivatives - TOXIC."[2]
-
-
Sealing: Ensure the lid is chemically resistant (phenolic or Teflon-lined).[2] Tape the lid to prevent loosening during transport.
B. Liquid Waste (HPLC Waste / Synthesis Filtrates) [2]
-
Segregation: Ensure the waste stream is Halogenated or Non-Halogenated based on the solvent (DCM vs. DMF/Methanol).
-
The "Base" Check:
-
Scenario: If the waste contains piperidine (from FMOC deprotection steps).[1]
-
Action: Do not seal the container immediately if the reaction was recent. Allow off-gassing of
in a fume hood for 2-4 hours.[1][2] -
Storage: Store in a "Basic Organic Waste" carboy, separate from acidic waste streams to prevent exothermic neutralization.[3]
-
Regulatory Framework & Compliance
While this specific CAS is not individually listed on the EPA "P-List" or "U-List," it falls under strict regulatory categories due to its functional groups.[2][3]
-
RCRA Classification (USA):
-
Characteristic Waste: Likely D001 (Ignitable) if in organic solvent.[2]
-
Toxic Constituency: Treat as U124 (Furan) equivalent for safety margins.[2] Furan itself is a U-listed waste; while derivatives are technically distinct, EHS best practice dictates treating them with the same destruction efficiency requirements [1].
-
-
EU Waste Framework Directive:
Emergency Contingencies: Spill Response
If the solid powder is spilled in the laboratory:
-
PPE Upgrade: Wear nitrile gloves (double gloved), lab coat, and a P95/N95 respirator .[3] Dust inhalation is the primary acute risk [2].
-
Containment: Do not dry sweep.[2] Dry sweeping generates dust.[2]
-
Cleanup:
-
Cover the spill with a damp absorbent pad or vermiculite.
-
Scoop the damp material into a disposable waste container.
-
Wipe the surface with Acetone followed by soap and water.
-
-
Disposal: Label the cleanup debris as hazardous chemical waste (see Section 3.2).[2]
Scientific Mechanism: Why Incineration?
We strictly advise incineration over other methods (like chemical neutralization) for two reasons:
-
Furan Ring Destruction: The furan ring is aromatic and stable.[2] Biological degradation in wastewater treatment plants is slow and can produce toxic ring-opened metabolites (e.g., dialdehydes) that are harmful to aquatic ecosystems [3].[1][2][3] High-temperature incineration (>850°C) ensures complete oxidation of the ring into
and .[1][2] -
FMOC Elimination: Chemical deprotection of FMOC yields dibenzofulvene.[2][5] While dibenzofulvene polymerizes, the resulting sludge is difficult to characterize and dispose of.[3] Incineration eliminates the need for this complex downstream management [4].
References
-
US Environmental Protection Agency. (2024).[2] Listed Wastes: F, K, P, and U Lists. RCRA Regulations.[2][6][7] [Link]
-
National Institutes of Health (NIH). (2018).[2] Furan Toxicity and Metabolism.[2] PubChem Compound Database.[2] [Link]
-
Fields, G. B. (1994).[2] Methods for Removing the Fmoc Group.[5][8][9] Methods in Molecular Biology.[2] [Link]
Sources
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. FCKeditor - Resources Browser [hilaturasarnau.com]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. renyi.hu [renyi.hu]
- 5. chempep.com [chempep.com]
- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 7. epa.gov [epa.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Personal protective equipment for handling FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid
Executive Summary: The Safety Imperative
Handling FMOC-(S)-3-Amino-4-(2-furyl)-butyric acid requires a bifurcated safety approach. Unlike standard proteinogenic amino acids, this compound contains a furan moiety . While the Fmoc group presents standard irritant risks, the furan ring introduces potential metabolic liabilities (hepatotoxicity) and oxidative sensitivity.
This guide moves beyond generic "wear gloves" advice. It integrates chemical structure analysis with practical logistics to ensure researcher safety and compound integrity during Solid-Phase Peptide Synthesis (SPPS) or peptidomimetic development.
Hazard Deconstruction & Risk Assessment
To select the correct PPE, we must first understand the specific threats posed by the molecular architecture.
| Molecular Component | Hazard Class | Mechanism of Action |
| Fmoc Group (9-fluorenylmethoxycarbonyl) | Irritant / Sensitizer | Bulky lipophilic group. Generates fine electrostatic dust that can irritate mucous membranes (H335). |
| Furan Ring (Side Chain) | Potential Carcinogen / Reactive | Furan derivatives can undergo metabolic activation (via cytochrome P450) to reactive epoxides or aldehydes.[1] Treat as a potential hepatotoxin. |
| Physical State (Fine Powder) | Inhalation Hazard | High surface area increases bioavailability via inhalation. Static charge often causes "fly-away" powder during weighing. |
Critical Insight: The furan ring is electron-rich and sensitive to acid/oxidation. While the Fmoc group protects the amine, the furan side chain remains vulnerable. Avoid strong oxidizers during handling to prevent exothermic decomposition or ring-opening.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
A. Respiratory Protection (Primary Barrier)
-
Engineering Control: All weighing and solubilization must occur inside a certified Chemical Fume Hood.
-
Sash Height: Maintain sash at the certified working height (typically 18 inches) to ensure laminar flow and prevent turbulence that could disperse the powder.
-
Secondary PPE (If Hood is Compromised): A NIOSH-certified N95 or P100 particulate respirator . Note: Surgical masks offer zero protection against chemical dust.
B. Dermal Protection (Solvent Compatibility)
When this compound is dry, standard nitrile is sufficient. However, once dissolved in SPPS solvents (DMF, NMP), the risk profile changes drastically.
| Solvent Used | Glove Material | Thickness | Breakthrough Time |
| Dry Powder | Nitrile | 4-5 mil | > 480 min |
| DMF / NMP Solution | Double-Gloved Nitrile | Inner: 4 milOuter: 5-8 mil | ~15-30 min (Change immediately upon splash) |
| DCM Solution | Laminate / PVA | Multi-layer | > 240 min (Nitrile offers <2 min protection against DCM) |
C. Ocular Protection
-
Standard: ANSI Z87.1+ Chemical Safety Goggles (Indirect Vent).
-
Contraindicated: Standard safety glasses with side shields are insufficient for fine powders that can drift around lenses via electrostatic attraction.
Operational Protocol: Step-by-Step Handling
This protocol minimizes exposure and maximizes yield.
Phase 1: Preparation & Weighing
-
Static Control: Fmoc-beta-amino acids are notoriously static-prone. Place an ionizing bar or antistatic gun inside the balance enclosure.
-
Why: Static causes powder to "jump" onto gloves and bench surfaces, creating invisible contamination zones.
-
-
Taring: Tare the vial with the cap on to account for buoyancy, then open inside the hood.
-
Transfer: Use a disposable antistatic spatula. Do not use metal spatulas if the compound is potentially acidic or reactive to trace metals (furan sensitivity).
Phase 2: Solubilization
-
Solvent Choice: Dissolve in DMF (Dimethylformamide) or NMP .
-
Solubility Note: The furan ring aids solubility in organics compared to aliphatic chains, but the Fmoc group dominates.
-
-
Vortexing: Cap the vial tightly and vortex inside the hood.
Phase 3: Cleanup
-
Wipe Down: Use a solvent-soaked wipe (Ethanol or Acetone) to clean the balance area.
-
Doffing: Remove outer gloves inside the hood. Remove inner gloves at the lab exit.
Workflow Visualization
The following diagram illustrates the decision logic for safe handling, emphasizing the "Red Zones" where exposure risk is highest.
Caption: Operational workflow emphasizing the critical transition from Risk Assessment to Waste Disposal. Note the specific requirement for antistatic controls during the weighing phase.
Waste Disposal & Environmental Compliance
Disposal must adhere to RCRA (Resource Conservation and Recovery Act) standards due to the furan component.
-
Segregation: Do not mix with aqueous waste.[4]
-
Classification: Label as "Hazardous Waste - Organic - Toxic." Explicitly list "Furan Derivative" on the tag to alert waste handlers.
-
Method: The preferred disposal method is High-Temperature Incineration .
-
Reasoning: Incineration ensures the complete destruction of the furan ring, preventing environmental leaching and bioaccumulation.
-
References & Authority
-
National Toxicology Program (NTP). (2016). Report on Carcinogens, Fourteenth Edition: Furan. U.S. Department of Health and Human Services.
-
[7]
-
Relevance: Establishes the baseline toxicity profile for furan-containing compounds.
-
-
Sigma-Aldrich. (2024).[8] Safety Data Sheet: Fmoc-beta-amino acids (General Class).
-
Relevance: Provides H-codes (H315, H319, H335) for the Fmoc-amino acid backbone.
-
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Furan Derivatives Toxicity.
-
Relevance: Details the metabolic activation pathways of the furan ring.
-
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance.
-
Relevance: Standards for fume hood velocity and PPE selection.
-
Sources
- 1. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. groupeveritas.com [groupeveritas.com]
- 4. bio.vu.nl [bio.vu.nl]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. peptide.com [peptide.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
